2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trichloro-N-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJBRNJSFKORJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392558 | |
| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82202-41-3 | |
| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-PYRIDYL)-2,2,2-TRICHLOROACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide. While specific experimental data for this compound is not extensively available in the reviewed literature, this document outlines a probable synthetic route and expected characterization data based on established chemical principles and data from analogous compounds.
Introduction
This compound is a halogenated amide containing a pyridine ring. This class of compounds is of interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties exhibited by pyridine derivatives. The trichloromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and chemical reactivity. This guide details a proposed synthesis protocol and outlines the analytical techniques for its characterization.
Proposed Synthesis
The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction. This involves the acylation of 3-aminopyridine with trichloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis.
Materials:
-
3-Aminopyridine
-
Trichloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvent for recrystallization (e.g., ethanol, acetonitrile)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine in an anhydrous solvent such as dichloromethane or THF.
-
Addition of Base: Add a suitable base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl produced during the reaction.
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add trichloroacetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure this compound.
Characterization
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Data for this compound | Reference Data for 2-chloro-N-(pyridin-2-yl)acetamide[1][2] |
| Molecular Formula | C₇H₅Cl₃N₂O | C₇H₇ClN₂O |
| Molecular Weight | 239.49 g/mol | 170.60 g/mol |
| Melting Point (°C) | To be determined experimentally. | 110-115 |
| Appearance | Expected to be a solid at room temperature. | Pink solid |
| ¹H NMR | Expected chemical shifts for pyridyl and amide protons. | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs) |
| ¹³C NMR | Expected chemical shifts for pyridyl, amide, and CCl₃ carbons. | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9 |
| IR (cm⁻¹) | Characteristic peaks for N-H, C=O, C-N, and C-Cl bonds. | 3443, 3226, 1683, 1581, 1330, 1198, 775 |
| Mass Spectrometry | Expected molecular ion peak (M⁺) corresponding to the molecular weight. | m/z of 170.6 (M⁺) |
Experimental Workflows
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for synthesis and characterization.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways for this compound. Further research and biological screening would be required to elucidate any potential pharmacological effects.
Conclusion
This technical guide outlines a robust and feasible approach for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established amidation reactions. While specific analytical data for the target compound is pending experimental determination, the provided reference data for an analogous compound serves as a useful benchmark for researchers. Further studies are warranted to explore the potential applications of this compound in drug development and other scientific fields.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. Due to a scarcity of direct experimental data for this specific molecule, this paper collates available predicted data and outlines established experimental protocols for analogous compounds, offering a robust framework for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may be interested in this and structurally related compounds.
Chemical Identity and Structure
This compound, identified by the CAS Number 82202-41-3, is a halogenated acetamide derivative of 3-aminopyridine. Its chemical structure features a pyridine ring linked via an amide bond to a trichloroacetyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 82202-41-3 |
| Molecular Formula | C₇H₅Cl₃N₂O |
| Molecular Weight | 239.48 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl |
| InChI Key | IAJBRNJSFKORJC-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is critical to note that much of the following data is computationally predicted and awaits experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 343.5 °C at 760 mmHg | Predicted |
| Density | 1.597 g/cm³ | Predicted |
| XLogP3 | 2.46330 | Predicted |
| Refractive Index | 1.626 | Predicted |
Experimental data for closely related analogs are provided for comparative purposes.
Table 3: Experimental Physicochemical Properties of Analogous Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-N-(pyridin-2-yl)acetamide | 110-115[1] | 378.1 ± 22.0 (Predicted)[1] |
| 2-Chloro-N-(pyridin-3-yl)acetamide | 196-198 | Not Available |
| 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide | 103-105[2] | Not Available |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a standard synthetic route can be proposed based on established methods for the acylation of aromatic amines.
Proposed Synthesis of this compound
The synthesis would likely proceed via the nucleophilic acyl substitution of 3-aminopyridine with trichloroacetyl chloride or trichloroacetic anhydride.
Reaction Scheme:
3-Aminopyridine + Trichloroacetyl chloride → this compound + HCl
Materials:
-
3-Aminopyridine
-
Trichloroacetyl chloride or Trichloroacetic anhydride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine) to neutralize the HCl byproduct
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-aminopyridine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of trichloroacetyl chloride or trichloroacetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
The synthesized product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, N-H).
-
Melting Point Analysis: To assess purity.
Visualization of Workflows
Synthesis Workflow
References
Spectroscopic and Structural Elucidation of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide is a halogenated amide derivative incorporating a pyridine ring. The presence of the trichloromethyl group and the aromatic nitrogen-containing heterocycle suggests potential for unique chemical reactivity and biological activity, making it a compound of interest in synthetic and medicinal chemistry. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and for understanding its molecular structure and behavior. This guide addresses the current gap in publicly available data by providing a predictive analysis and detailed methodologies for its empirical determination.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 82202-41-3 | [1] |
| Molecular Formula | C₇H₅Cl₃N₂O | [2] |
| Molecular Weight | 239.48 g/mol | [2] |
| Exact Mass | 237.94700 u | [2] |
| Density | 1.597 g/cm³ | [2] |
| Boiling Point | 343.5 °C at 760 mmHg | [2] |
| Flash Point | 161.6 °C | [2] |
| Refractive Index | 1.626 | [2] |
| XLogP3 | 2.46330 | [2] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data (Hypothetical)
Due to the absence of publicly available experimental spectra for this compound, the following sections present a set of hypothetical yet plausible spectroscopic data. This data is predicted based on the known chemical structure and spectral data from analogous compounds. These tables are intended for illustrative and predictive purposes to guide researchers in their analytical endeavors.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.10 | s | 1H | -NH- |
| 8.75 | d | 1H | H-2 (Py) |
| 8.45 | dd | 1H | H-6 (Py) |
| 8.10 | ddd | 1H | H-4 (Py) |
| 7.40 | dd | 1H | H-5 (Py) |
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃).
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 161.5 | C=O (Amide) |
| 148.0 | C-6 (Py) |
| 145.2 | C-2 (Py) |
| 135.0 | C-3 (Py) |
| 128.5 | C-4 (Py) |
| 123.8 | C-5 (Py) |
| 92.7 | -CCl₃ |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃).
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3250 | Medium | N-H Stretch |
| 1710 - 1680 | Strong | C=O Stretch (Amide I) |
| 1590 - 1570 | Medium | C=C/C=N Stretch (Pyridine Ring) |
| 1550 - 1520 | Medium | N-H Bend (Amide II) |
| 810 - 750 | Strong | C-Cl Stretch |
Table 4: Predicted FT-IR Data (KBr Pellet).
Mass Spectrometry (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 238/240/242 | 100/98/32 | [M]⁺ (isotopic pattern for 3 Cl) |
| 145 | 40 | [M - CCl₃]⁺ |
| 117/119/121 | 15 | [CCl₃]⁺ |
| 93 | 60 | [C₅H₄N-NH]⁺ |
| 78 | 30 | [C₅H₄N]⁺ |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI).
Experimental Protocols
The following are detailed, standardized protocols for the acquisition of the spectroscopic data presented above.
Synthesis of this compound
A plausible synthetic route involves the acylation of 3-aminopyridine with trichloroacetyl chloride.
Caption: Synthetic workflow for this compound.
-
Dissolution: Dissolve 3-aminopyridine in an inert solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add trichloroacetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an acquisition time of 1.5 seconds are typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of a blank KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization and Analysis: For Electron Ionization (EI), use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Structural Elucidation Workflow
The process of confirming the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.
Caption: Workflow for the structural characterization of the title compound.
Conclusion
This technical guide provides a foundational analytical profile of this compound. While experimental spectroscopic data is not currently in the public domain, the predicted data and detailed experimental protocols herein offer a robust starting point for researchers. The provided workflows for synthesis and characterization aim to standardize the approach to obtaining and confirming the structure of this and related novel compounds, thereby facilitating further research and development in the chemical and pharmaceutical sciences. It is recommended that empirical data be acquired and compared with the predictive information presented in this guide to fully characterize this compound of interest.
References
The Research Applications of CAS Number 82202-41-3 (GW501516/Cardarine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 82202-41-3, more commonly known as GW501516 or Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, GW501516 was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including hyperlipidemia, obesity, and type 2 diabetes.[2] Preclinical studies demonstrated its significant effects on lipid metabolism and endurance, positioning it as a promising candidate for treating metabolic syndrome. However, its development was halted due to safety concerns arising from animal studies that indicated a potential for carcinogenicity.[3] Despite its discontinuation for clinical use, GW501516 remains a valuable tool in scientific research for elucidating the role of PPARδ in various physiological and pathological processes. This technical guide provides an in-depth overview of the research applications of GW501516, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to study this compound.
Mechanism of Action
GW501516 exerts its effects by activating PPARδ, a ligand-activated transcription factor that plays a crucial role in regulating fatty acid metabolism.[1] Upon binding to GW501516, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, effectively switching the body's primary energy source from glucose to lipids.[2] This mechanism underlies the observed effects of GW501516 on improving lipid profiles and enhancing endurance.
Quantitative Data Summary
The following tables summarize the quantitative effects of GW501516 observed in various preclinical and clinical studies.
Table 1: Effects of GW501516 on Endurance in Mice
| Parameter | Treatment Group | Dosage | Duration | Result | Citation |
| Running Distance | Untrained KM Mice | 5 mg/kg/day | 3 weeks | +68.6% increase compared to control | [4] |
| Running Distance | Trained KM Mice | 5 mg/kg/day | 3 weeks | +31.2% increase compared to control | [4] |
| Blood Glucose (post-exercise) | Trained KM Mice | 5 mg/kg/day | 3 weeks | Significantly higher than control (reduced utilization) | [4] |
| Blood Lactate (post-exercise) | Trained KM Mice | 5 mg/kg/day | 3 weeks | Significantly lower than control | [4] |
Table 2: Effects of GW501516 on Lipid Profile in Humans
| Parameter | Dosage | Duration | Result (% change from baseline) | Citation |
| HDL Cholesterol | 10 mg/day | 12 weeks | +16.9% | [5] |
| LDL Cholesterol | 10 mg/day | 12 weeks | -7.3% | [5] |
| Triglycerides | 10 mg/day | 12 weeks | -16.9% | [5] |
| Apolipoprotein A-I | 10 mg/day | 12 weeks | +6.6% | [5] |
| Apolipoprotein B | 10 mg/day | 12 weeks | -14.9% | [5] |
| Very LDL | 10 mg/day | exploratory study | -19% | [5] |
| Intermediate-density Lipoprotein | 10 mg/day | exploratory study | -52% | [5] |
| LDL particles | 10 mg/day | exploratory study | -14% | [5] |
| HDL particles | 10 mg/day | exploratory study | +10% | [5] |
| Fasting Plasma Triglycerides | Not specified | 2 weeks | -30% | [3] |
| LDL Cholesterol | Not specified | 2 weeks | -23% | [3] |
| Apolipoprotein B | Not specified | 2 weeks | -26% | [3] |
Table 3: Effects of GW501516 on Insulin Resistance
| Parameter | Subject | Dosage | Duration | Result | Citation |
| Fasting Insulin | Moderately obese men | Not specified | 2 weeks | -11% | [3] |
| HOMA-IR | Gestational Diabetic Rats | Not specified | 17 days | Significant decrease | [6] |
| Insulin Sensitivity Index (ISI) | Gestational Diabetic Rats | Not specified | 17 days | Significant increase | [6] |
Table 4: Effects of GW501516 on Gene Expression in Skeletal Muscle
| Gene | Cell Line/Animal Model | Result | Citation |
| CPT1 (Carnitine palmitoyltransferase I) | Human skeletal muscle cells | Upregulated | [7] |
| CD36 | Human skeletal muscle cells | Upregulated | [7] |
| ABCA1 (ATP-binding cassette transporter A1) | Human skeletal muscle cells | 2-fold increase | [7] |
| PDK4 (Pyruvate dehydrogenase kinase 4) | Rat skeletal muscle | 90% increase in mRNA | [8] |
| UCP3 (Uncoupling protein 3) | Rat skeletal muscle | 30% increase in mRNA | [8] |
| CPT1 | Rat skeletal muscle | 40% increase in mRNA | [8] |
| PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | Mouse skeletal muscle | Significantly increased | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of GW501516 and a typical experimental workflow for in vivo studies.
Caption: GW501516 activates the PPARδ/RXR heterodimer, leading to increased gene transcription.
References
- 1. PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scivisionpub.com [scivisionpub.com]
- 3. researchgate.net [researchgate.net]
- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triglyceride:high-density lipoprotein cholesterol effects in healthy subjects administered a peroxisome proliferator activated receptor delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, a key chemical intermediate. This document details its chemical and physical properties, a proposed synthesis protocol, and its potential applications in synthetic chemistry, particularly in the development of novel pharmaceuticals.
Chemical and Physical Properties
This compound, with the CAS number 82202-41-3, is a halogenated amide derivative of pyridine. The presence of the trichloromethyl group and the pyridine ring imparts distinct chemical characteristics that make it a valuable reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₅Cl₃N₂O |
| Molecular Weight | 239.48 g/mol |
| CAS Number | 82202-41-3 |
| Density | 1.597 g/cm³ |
| Boiling Point | 343.5 °C at 760 mmHg |
| Flash Point | 161.6 °C |
Synthesis of this compound
Proposed Experimental Protocol:
Materials:
-
3-Aminopyridine
-
Trichloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C using an ice bath.
-
Slowly add trichloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Proposed synthesis of this compound.
This compound as a Chemical Intermediate
The utility of this compound as a chemical intermediate stems from the reactivity of its constituent functional groups: the trichloromethyl group, the amide linkage, and the pyridine ring.
Reactivity of the Trichloromethyl Group
The three chlorine atoms on the alpha-carbon make the carbonyl carbon highly electrophilic and also render the trichloromethyl group a good leaving group in certain nucleophilic substitution reactions. This functionality can be exploited in various transformations.
Formation of N-Acylpyridinium Salts and Subsequent Reactions
The pyridine nitrogen can be activated by the adjacent acyl group, forming a reactive N-acylpyridinium salt intermediate. These intermediates are susceptible to nucleophilic attack, enabling a variety of functionalization reactions on the pyridine ring. For instance, this activation can facilitate the addition of nucleophiles to the pyridine ring, a reaction that is otherwise challenging.
Caption: Potential reactivity pathway via an N-acylpyridinium salt.
Role in Drug Discovery
Pyridine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[1] N-(pyridin-3-yl)amides, in particular, are explored for their potential as bioactive molecules. The introduction of the trichloromethyl group can significantly modulate the electronic properties and lipophilicity of the parent molecule, potentially leading to enhanced biological activity or improved drug-like properties. This makes this compound a valuable starting point for the synthesis of novel compounds for screening in drug discovery programs.
Safety Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive building block for the creation of complex molecules, particularly in the search for new therapeutic agents. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic utility.
References
The Ascendancy of Pyridin-3-yl Acetamide Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridin-3-yl acetamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities allow for multifaceted interactions with a range of biological targets. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds, supported by detailed experimental protocols and visual representations of relevant signaling pathways.
Core Synthetic Strategies
The synthesis of pyridin-3-yl acetamide derivatives is adaptable, allowing for the introduction of a wide variety of substituents. A common and effective method involves the acylation of a substituted 3-aminopyridine with an appropriate acetylating agent.
A general synthetic protocol is as follows:
Synthesis of N-(substituted-pyridin-3-yl)acetamide Derivatives
To a solution of the appropriately substituted 3-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a base, for instance, triethylamine or diisopropylethylamine (1.2-2 equivalents). The reaction mixture is cooled to 0 °C, and the desired acyl chloride or acetic anhydride (1.1 equivalents) is added dropwise. The reaction is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(substituted-pyridin-3-yl)acetamide derivative.[1][2][3]
Diverse Biological Activities and Quantitative Analysis
Derivatives of pyridin-3-yl acetamide have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. The following tables summarize the quantitative data for various derivatives against different biological targets.
Anticancer Activity
The anticancer potential of pyridin-3-yl acetamide derivatives has been extensively explored, with compounds showing efficacy against a multitude of cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 | [4] |
| HepG2 | 22.6 | [4] | ||
| Sorafenib (Reference) | - | MDA-MB-231 | 5.2 | [4] |
| HR67 | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide | LN229 (Glioblastoma) | 0.59 | [1] |
| HR68 | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-4-yl)propenamide | LN229 (Glioblastoma) | 1.17 | [1] |
| HR73 | Methylene-bridged BPA derivative | LN229 (Glioblastoma) | 3.24 | [1] |
| HR76 | Methylene-bridged BPA derivative | LN229 (Glioblastoma) | 2.87 | [1] |
| 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [5] |
| 8n | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [5] |
| Doxorubicin (Reference) | - | MCF-7 (Breast) | 1.93 (48h) | [5] |
| RDg | Triazole-clubbed pyrimidine derivative | A549 (Lung) | 15.70 | [6] |
| Erlotinib (Reference) | - | A549 (Lung) | 10.10 | [6] |
Enzyme Inhibition
Pyridin-3-yl acetamide derivatives have shown potent inhibitory activity against various enzymes implicated in disease pathogenesis.
| Compound ID | Target Enzyme | IC50 | Reference(s) |
| 5l | VEGFR-2 | 5.72% inhibition at 20 µM | [4] |
| 5a | VEGFR-2 | 3.76% inhibition at 20 µM | [4] |
| 8b | VEGFR-2 | 5.0 ± 1.91 µM | [5] |
| 8e | VEGFR-2 | 3.93 ± 0.73 µM | [5] |
| 23j | VEGFR-2 | 3.7 nM | [7] |
| Sorafenib (Reference) | VEGFR-2 | 3.12 nM | [7] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these derivatives, it is crucial to visualize the signaling pathways they modulate and the workflows used for their evaluation.
Wnt/Porcupine Signaling Pathway
Certain pyridinyl acetamide derivatives act as inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of Wnt ligands.[8][9][10] Inhibition of PORCN blocks the Wnt signaling pathway, which is often aberrantly activated in various cancers.[11][12]
References
- 1. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A novel porcupine inhibitor blocks WNT pathways and attenuates cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
The Trichloromethyl Group in Acetamide Compounds: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of halogenated functional groups is a cornerstone of modern medicinal chemistry, employed to modulate the physicochemical and biological properties of parent molecules. Among these, the trichloromethyl (-CCl₃) group, when appended to an acetamide scaffold, imparts a unique and potent combination of electronic and steric effects. This technical guide provides an in-depth analysis of the role of the trichloromethyl group in acetamide compounds, offering a valuable resource for researchers in drug discovery and development. We will explore its influence on acidity, lipophilicity, and metabolic stability, and detail its impact on biological activity, supported by quantitative data, experimental protocols, and visualizations of relevant biological and experimental workflows.
Physicochemical Impact of the Trichloromethyl Group
The primary influence of the trichloromethyl group stems from its strong electron-withdrawing nature, a consequence of the high electronegativity of the three chlorine atoms. This property significantly alters the electron density distribution across the entire acetamide molecule, leading to profound changes in its physicochemical characteristics.
Electronic Effects and Acidity
The most direct illustration of the -CCl₃ group's inductive effect is its impact on the acidity of an adjacent carboxylic acid. While not an acetamide, the comparison between acetic acid and trichloroacetic acid provides a clear quantitative measure of this effect. The electron-withdrawing -CCl₃ group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity by several orders of magnitude.[1][2][3] This increased acidity can be critical for modulating the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Table 1: Comparative Acidity of Acetic Acid and Trichloroacetic Acid
| Compound | Formula | pKa | Dissociation Constant (Ka) |
| Acetic Acid | CH₃COOH | ~4.76 | ~1.7 x 10⁻⁵ |
| Trichloroacetic Acid | CCl₃COOH | ~0.7 | ~2.0 x 10⁻¹ |
Data compiled from multiple sources.[1][4][5]
Lipophilicity and Steric Bulk
The trichloromethyl group significantly increases the lipophilicity (fat-solubility) and steric bulk of the acetamide molecule compared to a simple methyl group. Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, which can be advantageous for reaching intracellular targets. However, it can also lead to decreased aqueous solubility and increased binding to plasma proteins, affecting the drug's pharmacokinetic profile. The substantial size of the -CCl₃ group can also influence how the molecule fits into the binding pocket of a target protein, potentially increasing selectivity or introducing steric hindrance.
Table 2: Predicted Physicochemical Properties of Acetamide and 2,2,2-Trichloroacetamide
| Property | Acetamide (CH₃CONH₂) | 2,2,2-Trichloroacetamide (CCl₃CONH₂) |
| Molecular Weight ( g/mol ) | 59.07 | 162.40 |
| logP (predicted) | -1.26 | Value not readily available in searched sources |
| Polar Surface Area (Ų) | 43.09 | Value not readily available in searched sources |
Data for Acetamide from PubChem.[6] Predicted values for trichloroacetamide are not consistently available and would require specialized software for accurate calculation.
Synthesis of Trichloromethyl Acetamide Compounds
The synthesis of acetamides bearing a trichloromethyl group can be approached through several established organic chemistry methodologies. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the rest of the molecule.
General Synthesis of N-substituted-2,2,2-trichloroacetamides
A common method involves the acylation of a primary or secondary amine with trichloroacetyl chloride or trichloroacetic anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl or trichloroacetic acid byproduct.
Experimental Protocol: Synthesis of N-benzyl-2,2,2-trichloroacetamide (Illustrative)
-
Materials: Benzylamine, trichloroacetyl chloride, triethylamine (Et₃N), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-benzyl-2,2,2-trichloroacetamide.[7]
-
Synthesis from Hexachloroacetone
An alternative industrial method involves the reaction of hexachloroacetone with ammonia. This process is particularly useful for producing the parent 2,2,2-trichloroacetamide.
Experimental Protocol: Preparation of 2,2,2-Trichloroacetamide from Hexachloroacetone
-
Materials: Hexachloroacetone, gaseous ammonia, chloroform.
-
Procedure:
-
A 20-50% solution of hexachloroacetone in chloroform is prepared in a reaction vessel.
-
Gaseous ammonia is introduced into the solution at a temperature between 0 °C and 80 °C under cooling for 30-60 minutes.
-
The reaction mixture is then stirred for an additional 90-150 minutes at 30-60 °C.
-
The mixture is cooled, and the precipitated product is collected by filtration.
-
The crystalline trichloroacetamide is dried under vacuum.[8]
-
Biological Activities and Structure-Activity Relationships
The incorporation of a trichloromethyl group can profoundly influence the biological activity of acetamide derivatives. The strong electron-withdrawing effect and increased lipophilicity can enhance binding to target enzymes or receptors and improve membrane permeability. Halogenated acetamides have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and analgesic activities.[9][10]
Anticancer Activity
Many acetamide derivatives have been explored as potential anticancer agents. The trichloromethyl group can contribute to the cytotoxic effects of these compounds. The evaluation of anticancer activity is a multi-step process, beginning with in vitro cytotoxicity assays against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Materials: Cancer cell lines (e.g., MCF-7 for breast cancer), culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the trichloromethyl acetamide compound. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[11][12]
-
Table 3: Illustrative IC₅₀ Values for Halogenated Acetamide Derivatives Against Cancer Cell Lines
| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | Specific value not provided, but noted as active |
| 8h | Azo-based sulfonamide | MCF-7 | 0.21 |
| 6f | Thiazole-benzimidazole derivative (5-chloro) | A549 | Noted as significant activity |
| 6g | Thiazole-benzimidazole derivative (5-methyl) | A549 | Noted as significant activity |
Data is illustrative and sourced from various studies on related halogenated compounds.[9][12][13]
Structure-Activity Relationship (SAR)
SAR studies on halogenated acetamides often reveal that the position and nature of the halogen substituent are critical for potency. The electron-withdrawing properties of chlorine atoms in the trichloromethyl group are a key factor.
Below is a conceptual workflow illustrating the logic of a typical SAR study for acetamide derivatives.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. echemi.com [echemi.com]
- 6. Acetamide - Wikipedia [en.wikipedia.org]
- 7. surface.syr.edu [surface.syr.edu]
- 8. DE10218603B4 - Process for the preparation of high purity crystalline trichloroacetamide from hexachloroacetone - Google Patents [patents.google.com]
- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemmethod.com [chemmethod.com]
- 13. tandfonline.com [tandfonline.com]
Technical Guide on the Preliminary Biological Screening of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide: A Data Deficit Analysis
A comprehensive review of publicly available scientific literature and databases has revealed a significant data deficit regarding the preliminary biological screening of the specific compound 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. At present, there are no published studies detailing its biological activities, rendering the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway visualizations impossible.
While the individual chemical moieties, trichloroacetamide and pyridin-3-yl, are present in various biologically active molecules, the specific combination as this compound has not been the subject of published biological evaluation. Searches for this compound have primarily yielded vendor information for its purchase, without any accompanying scientific data on its effects in biological systems.
This lack of data prevents the fulfillment of the core requirements for a technical whitepaper, which would necessitate:
-
Quantitative Data Presentation: Without experimental results, there is no data to summarize in tabular format. Key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC (minimum inhibitory concentration) values are non-existent in the public domain for this compound.
-
Detailed Experimental Protocols: As no biological assays have been reported, a detailed methodology section cannot be constructed. This would typically include specifics on cell lines used, assay conditions, reagent concentrations, and instrumentation.
-
Visualization of Pathways and Workflows: In the absence of studies identifying a biological target or mechanism of action, any depiction of signaling pathways or experimental workflows would be purely speculative and scientifically unfounded.
For researchers, scientists, and drug development professionals interested in this scaffold, this data gap represents an opportunity for novel research. A typical preliminary biological screening workflow for a new chemical entity like this compound would involve a series of in vitro assays to assess its potential therapeutic value and cytotoxic effects.
A hypothetical workflow for such a screening is outlined below.
Caption: A generalized workflow for the initial in vitro biological screening of a novel chemical compound.
Should initial screenings indicate promising activity in a particular area, for instance, as an antimicrobial agent, a more focused investigation would follow. This could involve determining the spectrum of activity against various microbial strains and elucidating the mechanism of action.
Caption: A logical progression for investigating a compound identified with antimicrobial properties.
Stability and Reactivity of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of the chemical compound 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from analogous compounds, including trichloroacetamides and N-aryl acetamides, to predict its chemical behavior. The guide covers key aspects of its stability under various conditions, its reactivity profile towards common reagents, and potential degradation pathways. Detailed experimental protocols for assessing these properties are also provided, offering a framework for empirical validation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the handling, development, and application of this and structurally related compounds.
Introduction
This compound, with the CAS number 82202-41-3, is a halogenated amide of significant interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a trichloromethyl group, an amide linkage, and a pyridine ring, suggests a complex reactivity profile. The electron-withdrawing nature of the trichloromethyl group is expected to influence the stability of the amide bond and the reactivity of the carbonyl group. Furthermore, the presence of the pyridine ring introduces a site for potential metabolic activity and influences the overall electronic properties of the molecule.
This guide aims to provide a detailed analysis of the stability and reactivity of this compound, drawing upon established principles of organic chemistry and data from related compounds.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 82202-41-3 | Echemi[1] |
| Molecular Formula | C₇H₅Cl₃N₂O | Echemi[1] |
| Molecular Weight | 239.48 g/mol | Echemi[1] |
| Boiling Point | 343.5 °C at 760 mmHg (Predicted) | Echemi[1] |
| Density | 1.597 g/cm³ (Predicted) | Echemi[1] |
| Flash Point | 161.6 °C (Predicted) | Echemi[1] |
| XLogP3 | 2.46330 (Predicted) | Echemi[1] |
| Refractive Index | 1.626 (Predicted) | Echemi[1] |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. The primary modes of degradation are anticipated to be hydrolysis and thermal decomposition.
Hydrolytic Stability
Amides are generally stable to hydrolysis at neutral pH but can be cleaved under acidic or basic conditions. The hydrolysis of this compound is expected to be influenced by the strongly electron-withdrawing trichloromethyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, further activating the carbonyl group towards nucleophilic attack by water. This process typically requires heating and concentrated acid. The expected products are 3-aminopyridine and trichloroacetic acid.[2][3]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. This is generally a more facile process than acid-catalyzed hydrolysis for amides.[4][5] The expected products are the salt of trichloroacetic acid and 3-aminopyridine.
The pyridine nitrogen can also be protonated under acidic conditions, which may affect the rate of hydrolysis.
Thermal Stability
The thermal stability of amides is generally high. However, the presence of the trichloromethyl group may influence the decomposition temperature. Thermal degradation of N-aryl acetamides can proceed through various pathways, including cleavage of the amide bond.[6] Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to determine the precise decomposition temperature and degradation profile of this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups: the trichloroacetamide moiety and the pyridine ring.
Reactivity of the Trichloroacetamide Group
The trichloroacetamide group is a versatile functional group. The electron-withdrawing nature of the three chlorine atoms makes the carbonyl carbon highly electrophilic and the amide proton acidic.
-
Nucleophilic Acyl Substitution: The amide can undergo nucleophilic acyl substitution with strong nucleophiles, although this is generally less favorable than for esters or acid chlorides.
-
Reactions with Nucleophiles: Trichloroacetamides can react with various nucleophiles.[7] The trichloromethyl group can also participate in certain reactions.
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system.
-
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and occurs primarily at the 3-position. However, the amide group is a deactivating group, which would further disfavor this reaction.
-
Nucleophilic Aromatic Substitution: Nucleophilic substitution is more common for pyridines, especially with an electron-withdrawing group on the ring.
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which is a common metabolic pathway for pyridine-containing compounds.[8]
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability and reactivity of this compound.
Protocol for Determining Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
Phosphate buffer, pH 7.4
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup:
-
Acidic Conditions: In a series of vials, add a known volume of the stock solution to a pre-heated (e.g., 37 °C) solution of 1 M or 0.1 M HCl.
-
Basic Conditions: In a separate series of vials, add a known volume of the stock solution to a pre-heated (e.g., 37 °C) solution of 1 M or 0.1 M NaOH.
-
Neutral Conditions: In a third series of vials, add a known volume of the stock solution to a pre-heated (e.g., 37 °C) phosphate buffer (pH 7.4).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction by neutralizing the aliquot (for acidic and basic samples) and/or diluting with the mobile phase.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the line will give the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693/k.
Protocol for Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Aluminum or ceramic pans
Procedure (DSC):
-
Accurately weigh a small sample (1-5 mg) of this compound into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. Exothermic or endothermic peaks indicate thermal events such as melting or decomposition.
Procedure (TGA):
-
Accurately weigh a sample (5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under an inert or oxidative atmosphere.
-
Record the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding the stability and reactivity of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Predicted reactivity pathways for this compound.
Conclusion
This compound is a compound with a potentially rich and complex chemical profile. Based on the analysis of its structural components, it is predicted to be susceptible to hydrolysis under both acidic and basic conditions, a reactivity enhanced by the presence of the trichloromethyl group. This group also renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The pyridine ring offers a site for metabolic N-oxidation. While this guide provides a robust theoretical framework for understanding the stability and reactivity of this molecule, it is imperative that these predictions are validated through rigorous experimental investigation. The protocols detailed herein offer a starting point for such studies, which will be crucial for the safe and effective application of this compound in research and development.
References
- 1. moorparkcollege.edu [moorparkcollege.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. surface.syr.edu [surface.syr.edu]
- 8. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in the public domain, this guide focuses on its physicochemical properties, predicted solubility characteristics, and detailed experimental protocols for its empirical determination. The provided methodologies will enable researchers to generate reliable solubility data in various organic solvents, a critical parameter for drug discovery, formulation development, and process chemistry.
Introduction to this compound
This compound is a halogenated pyridinyl acetamide derivative. While specific biological activities are not extensively documented in publicly available literature, its structural motifs—a pyridine ring and a trichloroacetamide group—are present in various biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals, and halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Understanding the solubility of this compound is a fundamental prerequisite for its study and potential application in drug development, as solubility profoundly impacts bioavailability, formulation, and in-vitro assay design.
Physicochemical Properties
While experimental solubility data is scarce, the physicochemical properties of this compound can provide valuable insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃N₂O | Echemi[1] |
| Molecular Weight | 239.48 g/mol | Echemi[1] |
| Predicted XLogP3 | 2.46 | Echemi[1] |
| Predicted Boiling Point | 343.5 °C at 760 mmHg | Echemi[1] |
| Predicted Density | 1.597 g/cm³ | Echemi[1] |
The predicted XLogP3 value of 2.46 suggests that this compound has a moderate degree of lipophilicity. This indicates it is likely to be more soluble in organic solvents than in water. The presence of the pyridine nitrogen and the amide group, however, also allows for hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents.
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the physicochemical properties of similar compounds, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds.
-
Moderate to High Solubility: Likely in polar protic solvents like ethanol, methanol, and isopropanol, due to the potential for hydrogen bonding.
-
Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.
-
Low to Moderate Solubility: Likely in moderately polar solvents such as ethyl acetate and acetone.
-
Low Solubility: Expected in nonpolar solvents like hexane, heptane, and toluene.
It is crucial to note that these are predictions. Empirical determination is necessary for accurate quantitative data.
Experimental Protocols for Solubility Determination
The following are detailed, standardized protocols for determining the solubility of this compound in organic solvents.
Gravimetric Method (Isothermal Shake-Flask)
This method is considered the "gold standard" for solubility determination due to its accuracy and directness.
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature by measuring the mass of the dissolved solute in a known volume of the saturated solution.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen, in a vacuum oven at a temperature below the compound's decomposition point, or using a rotary evaporator.
-
Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution
Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow.
UV-Vis Spectrophotometry Method
This method is a high-throughput alternative to the gravimetric method, suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance and relating it to a pre-established calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (spectroscopic grade)
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Perform serial dilutions to create a series of standard solutions of decreasing concentrations.
-
Determine the wavelength of maximum absorbance (λmax) by scanning the highest concentration standard.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Withdraw a known volume of the clear supernatant and filter it.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Workflow for UV-Vis Spectrophotometry Solubility Determination
Caption: UV-Vis spectrophotometry workflow.
Data Presentation
All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.
Table of Experimentally Determined Solubility
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| e.g., Ethanol | 25 | Gravimetric | ||
| e.g., Dichloromethane | 25 | UV-Vis | ||
| e.g., Acetone | 25 | Gravimetric | ||
| ... | ... | ... |
Conclusion
References
Methodological & Application
"synthesis protocol for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the nucleophilic acyl substitution of 3-aminopyridine with trichloroacetyl chloride. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. A general workflow diagram is provided for clarity.
Introduction
This compound is a halogenated pyridylacetamide derivative. The presence of the trichloromethyl group and the pyridine moiety makes it a potentially useful building block in the synthesis of novel bioactive molecules and functional materials. The synthesis is achieved through a straightforward acylation of 3-aminopyridine. The general reaction is analogous to the synthesis of other N-aryl acetamides, where an amine reacts with an acyl chloride.
Data Presentation
The following table summarizes the key reagents and their relevant quantitative data for the synthesis of this compound.
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 0.01 | 1.0 | 0.941 g |
| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 0.011 | 1.1 | 1.0 mL (approx.) |
| Triethylamine | C₆H₁₅N | 101.19 | 0.012 | 1.2 | 1.7 mL (approx.) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 20 mL |
Experimental Protocol
This protocol is adapted from analogous syntheses of related N-pyridyl acetamides.
1. Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (0.941 g, 0.01 mol).
-
Dissolve the 3-aminopyridine in 20 mL of anhydrous dichloromethane.
-
Add triethylamine (1.7 mL, 0.012 mol) to the solution.
-
Cool the flask in an ice bath to 0 °C.
2. Acylation Reaction:
-
Slowly add trichloroacetyl chloride (1.0 mL, 0.011 mol) dropwise to the stirred solution over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Workup:
-
Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is a halogenated pyridinyl acetamide derivative with potential applications in medicinal chemistry and drug discovery. The synthesis of such compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to ensure the integrity of subsequent biological assays and characterization data. These application notes provide detailed protocols for the purification of this compound, focusing on recrystallization as a primary method, along with guidance on purity assessment.
Data Presentation
Table 1: Characterization Data for 2-chloro-N-pyridin-2-yl-acetamide
| Property | Value |
| Physical Appearance | Pink solid |
| Yield (after recrystallization) | 97% |
| Melting Point | 110-115 °C |
| Infrared (IR) (KBr) | 3443, 3226, 1683, 1581, 1330, 1198, 775 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs) |
| ¹³C NMR (CDCl₃) | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9 |
| EIMS (m/z) | 170.6 (M⁺) |
Experimental Protocols
The following protocols are based on established methods for the purification of similar N-aryl acetamides and may require optimization for this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.
Materials:
-
Crude this compound
-
Acetonitrile (or Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold bath (ice-water)
Procedure:
-
Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal recrystallization solvent. A good solvent will dissolve the crude product when hot but not when cold. Acetonitrile and ethanol are good starting points based on protocols for similar compounds.[1][2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetonitrile).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For enhanced crystal growth, avoid disturbing the flask during this initial cooling phase.
-
Cooling: Once the solution has reached room temperature, place the flask in a cold bath (ice-water) to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Work-up and Extraction (Post-synthesis)
Following the synthesis of this compound, a standard aqueous work-up can be employed to remove inorganic salts and water-soluble impurities.
Materials:
-
Reaction mixture
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution (or similar base)
-
Water
-
Separatory funnel
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Quenching: If the reaction was performed under acidic or basic conditions, neutralize the reaction mixture by carefully adding a suitable quenching agent (e.g., water, saturated sodium bicarbonate).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.[1][2] Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery.
-
Washing: Combine the organic layers and wash successively with water and brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. This crude product can then be further purified by recrystallization as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the general workflow for the purification and analysis of this compound.
Caption: General purification workflow for this compound.
Caption: Step-by-step protocol for recrystallization.
References
Application Notes and Protocols for the Analysis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide (CAS No. 82202-41-3) is a chemical compound with potential applications in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for this type of compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% A and 30% B, hold for 2 minutes. Linearly increase to 95% B over 10 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (tR) | ~ 8.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the separation and identification of volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Chemicals and Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
Data Presentation: GC-MS
| Parameter | Value |
| Retention Time (tR) | ~ 12.2 min |
| Molecular Ion (M+) | m/z 238 (Calculated for C₇H₅Cl₃N₂O) |
| Key Fragment Ions | m/z 146, 117, 91, 78 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Chemicals and Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
This compound sample
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Data Presentation: NMR
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.5-10.0 | br s | 1H | -NH |
| 8.6-8.8 | m | 2H | Pyridine H |
| 8.2-8.4 | m | 1H | Pyridine H |
| 7.3-7.5 | m | 1H | Pyridine H |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~160 | C=O |
| ~148 | Pyridine C |
| ~142 | Pyridine C |
| ~135 | Pyridine C |
| ~128 | Pyridine C |
| ~124 | Pyridine C |
| ~93 | -CCl₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis, Purification, and Analysis.
Logical Relationship of Analytical Techniques
This diagram shows the logical flow of how different analytical techniques are employed to build a complete profile of the compound.
Caption: Relationship between Techniques and Information.
Application Notes and Protocols for 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide, a versatile reagent in organic synthesis. This document details its primary application as a precursor for the in-situ generation of pyridin-3-yl isocyanate, a reactive intermediate for the synthesis of various nitrogen-containing compounds.
Introduction
This compound (CAS No. 82202-41-3) is a crystalline solid with the molecular formula C₇H₅Cl₃N₂O. Its utility in organic synthesis primarily stems from its ability to generate pyridin-3-yl isocyanate under basic conditions. This highly reactive intermediate can then be trapped by a variety of nucleophiles to afford a diverse range of functionalized molecules, particularly ureas and carbamates. This approach offers a convenient alternative to handling the often unstable and hazardous isocyanate directly.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 82202-41-3 |
| Molecular Formula | C₇H₅Cl₃N₂O |
| Molecular Weight | 239.48 g/mol |
Applications in Organic Synthesis
The primary application of this compound is as a stable precursor to pyridin-3-yl isocyanate. The trichloromethyl group acts as a leaving group upon treatment with a base, leading to the formation of the isocyanate. This in-situ generation allows for subsequent reactions with various nucleophiles without the need to isolate the isocyanate.
Synthesis of N,N'-Disubstituted Ureas
This compound reacts with primary and secondary amines in the presence of a base to furnish N,N'-disubstituted ureas. This transformation proceeds through the formation of pyridin-3-yl isocyanate, which is then attacked by the amine.
A general reaction scheme is as follows:
Application Notes and Protocols for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Introduction
2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is a small molecule whose biological activity and mechanism of action are not yet extensively characterized. These application notes provide a foundational suite of in vitro assays to begin elucidating its pharmacological profile. The following protocols are designed for researchers in drug discovery and chemical biology to perform an initial screening cascade, covering cytotoxicity, kinase inhibition, and metabolic stability. This systematic approach allows for the efficient assessment of the compound's potential as a therapeutic agent or a research tool.
Cellular Cytotoxicity Assessment using MTT Assay
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is a crucial first step in characterizing a novel compound, as it determines the concentration range at which the compound exhibits cytotoxic effects. This information is vital for designing subsequent, more specific assays, ensuring that observed effects are not merely a consequence of cell death. The protocol below describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line (e.g., HeLa).
Experimental Protocol:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation:
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 0.982 | 0.051 | 100.0 |
| 1.56 | 0.955 | 0.048 | 97.2 |
| 3.13 | 0.891 | 0.055 | 90.7 |
| 6.25 | 0.764 | 0.041 | 77.8 |
| 12.5 | 0.511 | 0.033 | 52.0 |
| 25 | 0.245 | 0.029 | 24.9 |
| 50 | 0.098 | 0.015 | 10.0 |
| 100 | 0.052 | 0.011 | 5.3 |
| Calculated IC50 | 12.1 µM |
Workflow Visualization:
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Screening
Application Note:
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are common targets for therapeutic drugs. A general kinase inhibition assay can serve as a broad screen to determine if this compound has activity against this enzyme class. The following protocol uses a generic, fluorescence-based assay to measure the inhibition of a representative kinase, such as Protein Kinase A (PKA), as a proof of concept. A positive result would warrant a broader screening against a panel of kinases.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X PKA enzyme solution in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing a fluorescent peptide substrate (e.g., Kemptide) and ATP at its Km concentration.
-
Prepare a 4X stock of this compound in kinase buffer, serially diluted to achieve the desired final concentrations.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the 4X compound dilutions. Include a positive control (a known PKA inhibitor like H-89) and a negative vehicle control (DMSO).
-
Add 10 µL of the 2X PKA enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
-
Reaction and Detection:
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., containing EDTA to chelate Mg2+).
-
Measure the fluorescence signal on a plate reader according to the substrate manufacturer's instructions. The signal is typically inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data using the positive (0% activity) and negative (100% activity) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Presentation:
Table 2: Inhibition of PKA by this compound
| Concentration (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 15,890 | 810 | 0.0 |
| 0.1 | 15,110 | 750 | 5.1 |
| 1 | 13,540 | 690 | 15.3 |
| 5 | 9,870 | 510 | 38.5 |
| 10 | 6,210 | 430 | 61.5 |
| 25 | 3,150 | 280 | 80.5 |
| 50 | 1,980 | 190 | 87.7 |
| 100 (H-89) | 1,550 | 150 | 90.5 |
| Calculated IC50 | 7.8 µM |
Workflow Visualization:
Caption: Workflow for a generic fluorescence-based kinase assay.
Metabolic Stability Assessment in Liver Microsomes
Application Note:
Metabolic stability is a critical parameter in drug discovery, indicating how susceptible a compound is to metabolism by enzymes, primarily in the liver. A compound that is metabolized too quickly will have a short half-life in vivo, potentially limiting its therapeutic efficacy. The liver microsomal stability assay is a common in vitro method to predict in vivo metabolic clearance. This protocol measures the rate of disappearance of this compound when incubated with human liver microsomes (HLM) and the essential cofactor NADPH.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the compound at 100 µM in acetonitrile.
-
Thaw human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in phosphate buffer.
-
-
Incubation:
-
Set up two sets of tubes: one with NADPH (+NADPH) and one without (-NADPH).
-
Add the HLM solution to the tubes.
-
Add 1 µL of the 100 µM compound working solution to each tube to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH stock solution to the "+NADPH" set of tubes. Add an equivalent volume of buffer to the "-NADPH" tubes.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method developed specifically for this compound and the internal standard.
-
Quantify the peak area ratio of the compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Data Presentation:
Table 3: Metabolic Stability of this compound in HLM
| Time Point (min) | % Compound Remaining (+NADPH) | % Compound Remaining (-NADPH) |
| 0 | 100.0 | 100.0 |
| 5 | 88.2 | 98.5 |
| 15 | 65.1 | 97.1 |
| 30 | 41.5 | 96.2 |
| 60 | 18.9 | 95.5 |
| Calculated t½ (min) | 25.8 | > 60 |
Signaling Pathway Visualization:
Caption: Conceptual pathway of compound metabolism by CYP450 enzymes.
Application Notes and Protocols for Cell-Based Assays of Pyridin-3-yl Acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridin-3-yl acetamide derivatives represent a versatile class of small molecules with a broad spectrum of biological activities. These compounds have been investigated for their potential as therapeutic agents in various diseases, including cancer, neurodegenerative disorders, and viral infections. Their mechanism of action often involves the modulation of key cellular signaling pathways. This document provides detailed protocols for relevant cell-based assays to evaluate the efficacy and mechanism of action of novel pyridin-3-yl acetamide derivatives.
Data Presentation: Summary of Biological Activities
The following table summarizes the reported in vitro activities of various pyridin-3-yl acetamide derivatives from different studies.
| Compound Class | Target/Assay | Cell Line | Endpoint | Potency (IC50/EC50) | Reference |
| Triazole-clubbed pyrimidines | Anticancer | A549 (Lung Cancer) | Cytotoxicity | 15.70 to 88.27 µM | [1] |
| Pyridinyl Acetamides | Wnt Signaling | --- | Porcupine Inhibition | Potent Inhibition | [2][3] |
| Benzoyl-Phenoxy-Acetamide (BPA) Pyridine Variants | Anticancer | LN229 (Glioblastoma) | Cytotoxicity | 0.59 to 3.24 µM | [4][5] |
| 2-(Pyridin-3-yloxy)acetamide Derivatives | Anti-HIV | MT-4 | HIV-1 Reverse Transcriptase Inhibition | 8.18 to 41.52 µM | [6] |
| Imidazo[2,1-b]thiazole Derivatives | Anticancer | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 1.4 µM | [7] |
| Imidazo[2,1-b]thiazole Derivatives | Anticancer | HepG2 (Liver Cancer) | Cytotoxicity | 22.6 µM | [7] |
| Pyridine-quinoline hybrids | Anticancer | HepG-2 | Cytotoxicity | 0.0363 to 0.0458 µM | [8] |
| Pyridine Carbamates | Neuroprotection | T67 (Astrocytoma), HeLa | Cholinesterase Inhibition, Aβ42 Aggregation Inhibition | hAChE IC50 = 0.153 µM | [9] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Pyridin-3-yl acetamide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line (e.g., A549, LN229, MDA-MB-231, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridin-3-yl acetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of pyridin-3-yl acetamide derivatives against specific protein kinases, such as PIM-1 or EGFR.[1][8]
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant active kinase (e.g., PIM-1, EGFR)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer
-
Pyridin-3-yl acetamide derivatives
-
Detection reagent (e.g., ADP-Glo™ reagents, phosphospecific antibody)
-
Microplates (e.g., white opaque plates for luminescence)
-
Plate reader (luminescence or fluorescence)
Protocol (Example using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and pyridin-3-yl acetamide derivative at various concentrations.
-
Kinase Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value.
Wnt Signaling Pathway Reporter Assay
This assay is used to screen for inhibitors of the Wnt signaling pathway, which is often aberrantly activated in cancer.[2][3]
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Wnt pathway reporter cell line (e.g., HEK293T with a TCF/LEF luciferase reporter)
-
Wnt ligand (e.g., Wnt3a conditioned medium) or a cell line that secretes Wnt ligands
-
Pyridin-3-yl acetamide derivatives
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells in a white opaque 96-well plate and incubate overnight.
-
Compound and Ligand Treatment: Treat the cells with the pyridin-3-yl acetamide derivatives at various concentrations. Stimulate the Wnt pathway by adding Wnt3a conditioned medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay reagent.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxic effects. Calculate the percentage of inhibition of Wnt signaling and determine the IC50 value.
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Wnt signaling pathway and the inhibitory action of pyridin-3-yl acetamide derivatives on Porcupine.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Studying 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the in vivo evaluation of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, a novel compound with potential therapeutic or toxicological properties. Due to the presence of the pyridine and trichloroacetamide moieties, this compound is hypothesized to exhibit anticancer, anti-inflammatory, or neurotoxic effects. The following protocols and guidelines are based on established methodologies for compounds with similar structural features and are intended to guide researchers in the design and execution of preclinical animal studies.
Preliminary Assessment: Acute Oral Toxicity (OECD 423)
Prior to efficacy studies, a preliminary acute oral toxicity study is essential to determine the safety profile and to inform dose selection for subsequent experiments. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify the substance and estimate its LD50.[1][2][3][4][5]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old, 180-220g). Rats are recommended as they are a standard species for this type of study.[4]
-
Housing: House animals in standard cages with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and humidity (30-70%). Provide ad libitum access to standard chow and water, except for a brief fasting period before dosing.
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be calculated to administer the desired dose in a volume that does not exceed 1 mL/100g of body weight.[3]
-
Dosing Procedure:
-
Fast animals overnight (at least 16 hours) before administration, with continued access to water.[4]
-
Administer a single oral dose by gavage.
-
Select a starting dose from the OECD-recommended levels (5, 50, 300, or 2000 mg/kg). If no prior information is available, 300 mg/kg is a common starting point.[1]
-
The progression to higher or lower doses is determined by the observation of mortality in the initial group of animals, following the OECD 423 stepwise procedure.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight shortly before dosing, weekly, and at the end of the study.[4]
-
-
Pathology: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
Data Presentation
Table 1: Acute Oral Toxicity of this compound in Rats (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs |
| 300 | 3 | 0/3 | Mild lethargy on Day 1 |
| 2000 | 3 | 1/3 | Severe lethargy, ataxia |
Application 1: Evaluation of Anticancer Activity
The pyridine nucleus is a common scaffold in many anticancer agents.[6][[“]][8][9][10] Furthermore, derivatives of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide have been identified as inhibitors of the c-Myc signaling pathway, a key regulator of cell proliferation and tumorigenesis.[11][12][13][14][15] Therefore, investigating the anticancer potential of this compound is a logical step. The human tumor xenograft model in immunodeficient mice is the gold standard for in vivo efficacy testing of novel anticancer compounds.[16][17][18][19][20]
Experimental Workflow: Anticancer Xenograft Study
Experimental Protocol: Human Tumor Xenograft Mouse Model
-
Cell Line: Select a human cancer cell line relevant to the hypothesized mechanism of action (e.g., a cell line with known c-Myc overexpression like HL-60 or a breast cancer line like MCF-7).[19]
-
Animal Model: Female athymic nude mice (BALB/c nude) or SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Culture and harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, potentially mixed 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.[16]
-
-
Treatment:
-
Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
Administer this compound daily via oral gavage at doses determined from the acute toxicity study.
-
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor body weight and overall health of the animals throughout the study.
-
-
Endpoint Analysis:
-
After a predetermined period (e.g., 21 days), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (histopathology, immunohistochemistry, Western blotting).
-
Data Presentation
Table 2: Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 120 | - | +5.2 ± 1.5 |
| Compound (Low Dose) | 25 | 950 ± 95 | 36.7 | +4.8 ± 1.8 |
| Compound (High Dose) | 50 | 600 ± 70 | 60.0 | +1.5 ± 2.1 |
| Positive Control | Varies | 450 ± 55 | 70.0 | -3.0 ± 2.5 |
Potential Signaling Pathway: c-Myc Inhibition
Application 2: Evaluation of Anti-Inflammatory Activity
Pyridine derivatives are known to possess anti-inflammatory properties.[21][22][23][24] The Freund's Adjuvant-Induced Arthritis (AIA) model in rats is a widely used and well-characterized model of chronic inflammation, mimicking aspects of rheumatoid arthritis.[25][26][27][28][29] This model is suitable for evaluating the potential anti-inflammatory effects of this compound.
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Male Lewis or Sprague-Dawley rats (150-200g).
-
Induction of Arthritis:
-
Treatment:
-
Begin treatment on the day of adjuvant injection (Day 0) for prophylactic evaluation, or after the onset of secondary arthritis (around Day 10-12) for therapeutic evaluation.
-
Administer this compound daily via oral gavage.
-
-
Assessment of Arthritis:
-
Paw Edema: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days).
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, where 0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling and joint deformity).
-
Body Weight: Monitor body weight as an indicator of systemic inflammation and animal welfare.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 21 or 28), collect blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Harvest ankle joints for histopathological examination to assess inflammation, pannus formation, and bone erosion.
-
Data Presentation
Table 3: Effect of this compound on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) on Day 21 ± SEM (Non-injected Paw) | Mean Arthritis Score on Day 21 ± SEM (Max Score: 16) |
| Naive Control | - | 1.2 ± 0.1 | 0 ± 0 |
| Arthritis Control | - | 3.5 ± 0.3 | 12.5 ± 1.1 |
| Compound | 25 | 2.8 ± 0.2 | 9.8 ± 0.9 |
| Compound | 50 | 2.1 ± 0.2 | 6.5 ± 0.7 |
| Positive Control (e.g., Indomethacin) | 5 | 1.8 ± 0.1 | 4.2 ± 0.5 |
Potential Signaling Pathway: NF-κB Inhibition
Application 3: Evaluation of Neurotoxicity
The trichloro- moiety present in the compound warrants an investigation into its potential neurotoxicity. Acute or sub-chronic exposure in rodents followed by behavioral and motor function tests can reveal adverse effects on the central and peripheral nervous systems.[30][31]
Experimental Protocol: Neurotoxicity Screen in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer this compound daily for 14 or 28 days at doses below the threshold for overt systemic toxicity, as determined by the acute toxicity study.
-
Behavioral and Motor Assessments:
-
Open Field Test: Assess locomotor activity and anxiety-like behavior by measuring parameters such as total distance traveled, time spent in the center versus the periphery of the arena.
-
Elevated Plus Maze: Evaluate anxiety-like behavior based on the time spent in the open versus closed arms of the maze.
-
Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
-
Grip Strength Test: Measure forelimb and hindlimb muscle strength.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Perfuse and collect brains for histopathological analysis, focusing on regions like the hippocampus, cerebellum, and cortex.
-
Analyze brain tissue for markers of neuroinflammation (e.g., glial activation) or neuronal damage.
-
Data Presentation
Table 4: Neurobehavioral Effects of this compound in Mice
| Treatment Group | Dose (mg/kg) | Total Distance in Open Field (cm) ± SEM | Time in Open Arms of EPM (s) ± SEM | Latency to Fall on Rotarod (s) ± SEM |
| Vehicle Control | - | 3500 ± 250 | 45 ± 5 | 180 ± 15 |
| Compound | 25 | 3400 ± 230 | 42 ± 6 | 175 ± 18 |
| Compound | 50 | 2500 ± 200 | 25 ± 4 | 120 ± 12 |
| Positive Control | Varies | 1500 ± 150 | 15 ± 3 | 60 ± 8 |
*denotes statistical significance (p < 0.05) compared to vehicle control.
Conclusion
The provided application notes and protocols offer a structured approach to characterizing the in vivo effects of this compound. By systematically evaluating its acute toxicity, and potential anticancer, anti-inflammatory, and neurotoxic properties, researchers can build a comprehensive profile of this novel compound, guiding further development and risk assessment. The use of standardized animal models and clear data presentation is crucial for obtaining reproducible and interpretable results.
References
- 1. youtube.com [youtube.com]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. chemijournal.com [chemijournal.com]
- 7. consensus.app [consensus.app]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. chondrex.com [chondrex.com]
- 26. Adjuvant-Induced Arthritis Model [chondrex.com]
- 27. researchgate.net [researchgate.net]
- 28. yeasenbio.com [yeasenbio.com]
- 29. journals.iium.edu.my [journals.iium.edu.my]
- 30. Neurotoxicity and behavioral disorders induced in mice by acute exposure to the diamide insecticide chlorantraniliprole - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Neurotoxicity and behavioral disorders induced in mice by acute exposure to the diamide insecticide chlorantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the formulation of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, a novel compound of interest for in vivo studies. Due to the limited availability of experimental physicochemical data, this guide utilizes predicted properties to establish a robust, tiered approach to formulation development. The protocols outlined herein are designed to systematically evaluate vehicle systems to achieve a stable and effective formulation suitable for preclinical research.
Introduction
This compound is a small molecule with potential therapeutic applications. Structurally related pyridinyl acetamide derivatives have been identified as inhibitors of the Wnt signaling pathway, a critical regulator of cellular processes, by targeting Porcupine, a membrane-bound O-acyl transferase. Dysregulation of the Wnt pathway is implicated in various diseases, including cancer, making targeted inhibitors like this compound valuable research tools.
The successful in vivo evaluation of this compound is contingent upon the development of a suitable formulation that ensures adequate bioavailability and minimizes vehicle-related toxicity. This application note presents a systematic approach to formulating this compound, beginning with an analysis of its predicted physicochemical properties and progressing through a tiered formulation screening protocol.
Predicted Physicochemical Properties
To guide formulation development, the physicochemical properties of this compound were predicted using computational models. These properties are summarized in the table below.
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | 239.5 g/mol | Within the range for typical small molecule drugs. |
| LogP (o/w) | 1.85 | Indicates moderate lipophilicity, suggesting that aqueous solubility may be limited. |
| Aqueous Solubility | -3.5 (Log S) | Corresponds to a solubility of approximately 0.316 mg/mL, indicating that the compound is poorly soluble in water. |
| pKa (most basic) | 3.85 | The pyridyl nitrogen is weakly basic, suggesting that pH adjustment is unlikely to significantly improve aqueous solubility. |
| TPSA (Topological Polar Surface Area) | 49.8 Ų | Suggests good potential for membrane permeability. |
Data predicted using SwissADME.
Tiered Formulation Development Protocol
Based on the predicted poor aqueous solubility, a tiered approach to formulation development is recommended. This approach begins with simple aqueous vehicles and progresses to more complex systems as needed.
Tier 1: Aqueous Vehicles
Objective: To assess the solubility of this compound in simple aqueous vehicles.
Protocol:
-
Prepare saturated solutions of the compound in the following vehicles:
-
Sterile Water for Injection
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Add an excess of the compound to a known volume of each vehicle in separate sterile tubes.
-
Agitate the solutions at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
If the desired concentration for in vivo studies is achieved, the formulation should be sterile-filtered (0.22 µm) before administration.
Tier 2: Co-Solvent Systems
Objective: To enhance solubility using water-miscible co-solvents.
Protocol:
-
Based on the results from Tier 1, select the most suitable aqueous vehicle.
-
Prepare a stock solution of the compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.
-
Titrate the stock solution with the selected aqueous vehicle, observing for any precipitation.
-
Test various co-solvent ratios to identify a formulation that maintains the compound in solution at the target concentration. A common starting point is a 10% organic solvent concentration.
-
Ensure the final concentration of the organic solvent is within acceptable limits for the chosen animal model and route of administration to avoid toxicity.
-
Evaluate the short-term stability of the most promising co-solvent formulations.
Tier 3: Surfactant and Cyclodextrin Formulations
Objective: To improve solubility and stability using solubilizing agents.
Protocol:
-
If co-solvent systems are insufficient, investigate the use of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
For surfactant-based formulations, prepare the aqueous vehicle containing the surfactant at a concentration above its critical micelle concentration. Add the compound and determine the maximum solubility.
-
For cyclodextrin-based formulations, prepare aqueous solutions of the cyclodextrin at various concentrations and determine the solubility of the compound in each.
-
Assess the physical and chemical stability of the resulting formulations.
Tier 4: Lipid-Based and Suspension Formulations
Objective: To formulate the compound for oral administration when aqueous solubility remains a challenge.
Protocol:
-
Lipid-Based: Investigate the solubility of the compound in pharmaceutically acceptable oils (e.g., sesame oil, corn oil). If soluble, this can be a simple formulation for oral gavage.
-
Suspension: If the compound is not adequately soluble in any of the above vehicles, a suspension can be prepared.
-
Micronize the compound to a uniform particle size.
-
Use a wetting agent (e.g., a low concentration of Tween® 80) to disperse the particles.
-
Suspend the particles in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose).
-
Ensure the suspension is homogenous before each administration.
-
Experimental Workflows and Signaling Pathways
Formulation Development Workflow
The following diagram illustrates the tiered approach to formulation development for this compound.
Potential Signaling Pathway
The diagram below depicts a simplified canonical Wnt signaling pathway, highlighting the potential point of inhibition by this compound.
Stability and Quality Control
For any selected formulation, it is crucial to perform stability studies. The formulation should be stored under its intended storage conditions and monitored for:
-
Physical Stability: Visual inspection for precipitation, crystallization, or phase separation.
-
Chemical Stability: Analysis of the compound's concentration over time to detect degradation.
-
Sterility: For parenteral formulations, sterility testing is mandatory.
All components of the formulation should be of pharmaceutical grade when available.[1] The final formulation must be clearly labeled with the compound name, concentration, preparation date, and expiration date.[1]
Conclusion
The formulation of this compound for in vivo studies requires a systematic approach due to its predicted poor aqueous solubility. By following the tiered protocol outlined in this document, researchers can efficiently screen various vehicle systems to identify a stable and effective formulation. The provided workflows and diagrams serve as a guide for both the practical aspects of formulation development and the potential biological context of the compound's activity. Careful consideration of vehicle toxicity and rigorous stability testing are paramount to ensure the generation of reliable and reproducible in vivo data.
References
Application Notes and Protocols for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Disclaimer: Limited direct experimental data is publicly available for the use of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide as a molecular probe. The following application notes and protocols are based on the analysis of structurally similar compounds and are provided as a guide for research and development. Experimental validation is required.
Introduction
This compound is a chemical compound featuring a trichloroacetamide group attached to a pyridine ring. While specific applications of this molecule as a molecular probe are not extensively documented, its structural motifs are present in compounds with known biological activities. For instance, various pyridine and acetamide derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines and as inhibitors of enzymes such as reverse transcriptase.[1][2] These activities suggest that this compound could be a valuable tool for probing cellular pathways related to cell viability and enzymatic functions.
These application notes provide hypothetical protocols for evaluating the potential of this compound as a molecular probe in cancer biology and enzymology.
Physicochemical Properties and Safety Information
The following data is extrapolated from structurally related compounds and should be used as a preliminary guide.[3][4] A comprehensive safety assessment should be conducted before use.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H5Cl3N2O |
| Molecular Weight | 239.48 g/mol |
| XLogP3 | 2.46 |
| Boiling Point | 343.5°C at 760 mmHg |
| Flash Point | 161.6°C |
| Density | 1.597 g/cm³ |
| Refractive Index | 1.626 |
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501: Dispose of contents/container to an approved waste disposal plant.[5] |
Application Note 1: Use as a Putative Cytotoxic Probe in Cancer Cell Lines
Background
Structurally related pyridine derivatives have demonstrated cytotoxicity against glioblastoma cells.[1] This suggests that this compound could potentially be used as a molecular probe to study mechanisms of cell death and viability in cancer research. The following protocol describes the use of a standard MTT assay to determine the cytotoxic effects of the compound on a cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from a general method for assessing cell viability.[1]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, A549)
-
96-well plates
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow Diagram
Caption: Workflow for assessing cytotoxicity using an MTT assay.
Application Note 2: Use as a Potential Enzyme Inhibitor Probe
Background
Derivatives of 2-(pyridin-3-yloxy)acetamide have been identified as potential inhibitors of HIV-1 reverse transcriptase.[2] This suggests that this compound could be explored as a molecular probe for identifying and characterizing enzyme inhibitors. The following is a generalized protocol for an in vitro enzyme inhibition assay.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Materials:
-
This compound
-
Target enzyme and its substrate
-
Assay buffer
-
96-well assay plate
-
Known inhibitor (positive control)
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the compound at various concentrations, and the target enzyme. Include wells for a no-enzyme control, a no-inhibitor control, and a positive control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Reaction Progress: Monitor the reaction progress by measuring a detectable signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.
-
Data Analysis: Determine the initial reaction rates for each concentration of the compound. Plot the percentage of inhibition versus the compound concentration to calculate the IC50 value.
Hypothetical Signaling Pathway
The diagram below illustrates a generic signaling pathway where an enzyme, potentially targeted by a probe like this compound, plays a crucial role. Inhibition of this enzyme would block the downstream signaling cascade.
Caption: Inhibition of a target enzyme in a signaling pathway.
References
- 1. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. n-(Pyridin-3-yl)-2-(2,4,6-trichlorophenoxy)acetamide | C13H9Cl3N2O2 | CID 293787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide and its analogs. This class of compounds holds promise in medicinal chemistry, particularly in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for amide bond formation, and the application notes are supported by published data on the biological activities of structurally related compounds.
Introduction
The N-pyridinyl acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The incorporation of a trichloromethyl group at the alpha-position of the acetamide can significantly influence the compound's electrophilicity, metabolic stability, and conformational properties, potentially leading to enhanced biological activity. This document focuses on the synthesis of analogs based on the this compound core structure, exploring their potential as antiproliferative agents.
Data Presentation
The following tables summarize the antiproliferative activities of various N-pyridinyl acetamide analogs against different cancer cell lines. While specific data for a wide range of this compound analogs is not extensively available, the data from closely related N-pyridinyl acetamides provides a strong rationale for the synthesis and evaluation of this compound class.
Table 1: Antiproliferative Activity of N-Pyridinyl Acetamide Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 | [1] |
| HepG2 | 22.6 | [1] | ||
| Sorafenib | (standard) | MDA-MB-231 | 5.2 | [1] |
| 7 | 1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 | 7.83 ± 0.50 | [2] |
| 8 | 3'-(ethyl carboxylate)-2-oxo-1′H spiro-indoline-3,4′-pyridine | Caco-2 | 13.61 ± 1.20 | [2] |
| Doxorubicin | (standard) | Caco-2 | 12.49 ± 1.10 | [2] |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound analogs via the acylation of aminopyridines with trichloroacetyl chloride. This method is a robust and widely used procedure for the formation of amide bonds.
General Synthesis of this compound Analogs
Materials:
-
Substituted 3-aminopyridine (1.0 eq)
-
Trichloroacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted 3-aminopyridine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any excess acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound analog.
-
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of this compound analogs is depicted below.
Caption: General experimental workflow for the synthesis of this compound analogs.
Potential Signaling Pathways
Based on the observed antiproliferative activity of related N-pyridinyl acetamide analogs, two potential signaling pathways that could be targeted are the VEGFR-2 signaling pathway, crucial for angiogenesis in tumors, and the intrinsic apoptosis pathway.
VEGFR-2 Signaling Pathway
Some N-pyridinyl acetamide derivatives have shown inhibitory activity against VEGFR-2.[3] Inhibition of this pathway can block tumor angiogenesis, a critical process for cancer growth and metastasis.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound analogs.
Intrinsic Apoptosis Pathway
The induction of apoptosis is a common mechanism of action for many anticancer drugs. Functionalized N-pyridinylmethyl engrafted compounds have been shown to induce apoptosis in cancer cells.[4]
Caption: Potential induction of the intrinsic apoptosis pathway by this compound analogs.
Conclusion
The synthesis of this compound analogs represents a promising avenue for the discovery of novel drug candidates. The straightforward and efficient synthetic protocol provided, along with the compiled data on the biological activities of related compounds, offers a solid foundation for researchers in the field of drug discovery. The potential for these analogs to target key signaling pathways involved in cancer progression, such as angiogenesis and apoptosis, warrants further investigation into their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Welcome to the technical support center for the synthesis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring both safety and success in your laboratory endeavors.
I. Foundational Principles: The Chemistry of Acylation
The synthesis of this compound is a classic example of nucleophilic acyl substitution. In this reaction, the nucleophilic amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of trichloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Reaction Mechanism Overview
Caption: General mechanism for the acylation of 3-aminopyridine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Product Formation | 1. Inactivated Amine: The 3-aminopyridine may have been protonated by adventitious acid or the HCl byproduct.[1]2. Hydrolyzed Acyl Chloride: Trichloroacetyl chloride is highly moisture-sensitive and can hydrolyze to trichloroacetic acid.[2]3. Insufficiently Reactive Conditions: The reaction temperature may be too low, or the reaction time too short. | 1. Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine) is present to scavenge HCl. Use a slight excess of the base (1.1-1.2 equivalents).2. Use anhydrous solvents and reagents. Dry glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]3. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C) or extending the reaction time. |
| Formation of a Dark-Colored Reaction Mixture | 1. Oxidation of 3-Aminopyridine: Aminopyridines can be susceptible to oxidation, especially if impure.[3]2. Side Reactions: At higher temperatures, undesired side reactions may occur. | 1. Use purified 3-aminopyridine. If the starting material is discolored, consider recrystallization or distillation.2. Maintain a low reaction temperature, especially during the addition of trichloroacetyl chloride. An ice bath (0-5 °C) is recommended.[1] |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination with 3-aminopyridine.2. Formation of Byproducts: Potential byproducts include the hydrolyzed acyl chloride and salts of the base.3. Product is Water-Soluble: The pyridine moiety can increase the water solubility of the product, making aqueous workups challenging. | 1. Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of the acylating agent (1.05-1.1 equivalents).[1]2. Perform an aqueous workup to remove water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help remove acidic byproducts, followed by a brine wash.[2]3. If the product is water-soluble, consider extraction with a more polar organic solvent or purification by column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. |
| Product Hydrolyzes Over Time | 1. Inherent Instability: Trichloroacetamides can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5] | 1. Store the purified product in a cool, dry place. Avoid exposure to moisture and acidic or basic environments. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: Both pyridine and triethylamine are commonly used as bases in acylation reactions.[1] Pyridine can act as both a base and a nucleophilic catalyst. However, triethylamine is a stronger, non-nucleophilic base that is often preferred for its efficiency in scavenging HCl. The choice may depend on the specific reaction conditions and the desired workup procedure.
Q2: Can I use a different acylating agent?
A2: While trichloroacetyl chloride is specified for this synthesis, other acylating agents like trichloroacetic anhydride could potentially be used. However, the reactivity and reaction conditions would need to be re-optimized. Trichloroacetyl chloride is generally more reactive than the corresponding anhydride.[6]
Q3: How do I know if my trichloroacetyl chloride is of good quality?
A3: Trichloroacetyl chloride should be a clear, colorless to slightly yellow liquid.[7] If it is cloudy or discolored, it may have hydrolyzed. As it is highly reactive with water, it is crucial to handle it under anhydrous conditions.[8][9]
Q4: What is the role of the solvent in this reaction?
A4: The solvent should be aprotic and inert to the reactants. Dichloromethane (DCM) and acetonitrile are common choices as they dissolve the starting materials well and do not participate in the reaction.[1]
Q5: Is it possible for the reaction to occur on the pyridine nitrogen?
A5: While the pyridine nitrogen is nucleophilic, the exocyclic amino group of 3-aminopyridine is generally more reactive towards acylation under these conditions.[10] Acylation at the pyridine nitrogen would lead to a positively charged pyridinium species, which is a less favorable pathway.
IV. Experimental Protocols
Safety Precautions
Trichloroacetyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. [11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available.
Protocol 1: Standard Synthesis of this compound
This protocol is a generalized procedure based on standard acylation methods for aminopyridines.
Materials:
-
3-Aminopyridine
-
Trichloroacetyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
In a separate, dry dropping funnel, add trichloroacetyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.
-
Add the trichloroacetyl chloride solution dropwise to the 3-aminopyridine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminopyridine is consumed.
-
Upon completion, quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.
Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis of this compound.
V. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trichloroacetyl chloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). Trichloroacetyl chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Alfa Aesar. (2009). Material Safety Data Sheet - Trichloroacetyl chloride. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET - Trichloroacetyl chloride. Retrieved from --INVALID-LINK--
-
Weber, J. B., & Sikka, H. C. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(18), 6737–6744.
-
SynQuest Labs. (n.d.). Trichloroacetyl chloride - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration. (n.d.). 3-AMINOPYRIDINE. Retrieved from --INVALID-LINK--
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction condition between N-aminopyridine 3a and acetic acid 4a a. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Structure and Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide and its Positional Isomers. Retrieved from --INVALID-LINK--
-
Syracuse University. (n.d.). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). 3-aminopyridine. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Retrieved from --INVALID-LINK--
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). acetamide. Retrieved from --INVALID-LINK--
-
ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reinvestigation of the Reaction of Trichloroacetyl Chloride and Acrylonitrile in the Preparation of 3,5,6-Trichloropyridin-2-ol. Retrieved from --INVALID-LINK--
-
ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved from --INVALID-LINK--
-
Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Retrieved from --INVALID-LINK--
-
Afribary. (n.d.). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. Retrieved from --INVALID-LINK--
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from --INVALID-LINK--
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from --INVALID-LINK--
-
Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2025). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. abdurrahmanince.net [abdurrahmanince.net]
- 12. synquestlabs.com [synquestlabs.com]
Technical Support Center: 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions can stem from several factors:
-
Insufficiently reactive acylating agent: Trichloroacetyl chloride is highly reactive, but its reactivity can be diminished by hydrolysis due to moisture. Ensure you are using a fresh or properly stored bottle of trichloroacetyl chloride.
-
Poor quality of 3-aminopyridine: Impurities in the starting amine can interfere with the reaction. Use purified 3-aminopyridine.
-
Inadequate base: A base is typically used to neutralize the HCl byproduct. If the base is weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it unreactive. Triethylamine (TEA) or pyridine are commonly used. Ensure you are using a stoichiometric amount of a suitable base.
-
Low reaction temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity, an excessively low temperature might slow down the reaction rate. If the reaction is proceeding cleanly but slowly, a slight increase in temperature may be beneficial.
Q2: I am observing a significant amount of an unexpected, highly polar byproduct. What could it be?
A2: A common and highly polar byproduct is trichloroacetic acid . This forms when the trichloroacetyl chloride reacts with any trace amounts of water in your reaction solvent or on your glassware.[1]
-
Troubleshooting:
-
Use anhydrous solvents: Ensure your reaction solvent (e.g., dichloromethane, tetrahydrofuran) is thoroughly dried before use.
-
Dry glassware: Flame-dry or oven-dry all glassware before setting up the reaction.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Q3: My product is contaminated with a higher molecular weight species. What is a likely impurity?
A3: A common byproduct in the acylation of amines is the diacylated product , in this case, N,N-bis(trichloroacetyl)-3-aminopyridine. This occurs when the initially formed amide is further acylated.
-
Troubleshooting:
-
Control stoichiometry: Use a strict 1:1 molar ratio of 3-aminopyridine to trichloroacetyl chloride. A slight excess of the amine can sometimes be used to consume all the acyl chloride.
-
Slow addition of acylating agent: Add the trichloroacetyl chloride dropwise to the solution of 3-aminopyridine and base at a low temperature. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Reaction temperature: Higher temperatures can sometimes favor diacylation. Maintain a low and controlled temperature during the addition and reaction.
-
Q4: The purification of my product is difficult due to a persistent colored impurity. What might be the cause?
A4: Colored impurities can arise from side reactions involving the pyridine ring. The pyridine nitrogen can be nucleophilic and may react with the highly electrophilic trichloroacetyl chloride, leading to the formation of N-acylpyridinium salts. These salts can be highly colored and may lead to further downstream reactions and decomposition products.
-
Troubleshooting:
-
Use a non-nucleophilic base: If using pyridine as the base, this side reaction is more likely. Consider using a hindered, non-nucleophilic base like triethylamine (TEA) or 2,6-lutidine to scavenge the HCl produced.
-
Low temperature: As with other side reactions, maintaining a low temperature can help to minimize the formation of these colored byproducts.
-
Summary of Potential Byproducts
| Byproduct Name | Chemical Structure | Formation Conditions | Mitigation Strategies |
| Trichloroacetic Acid | CCl₃COOH | Presence of water in the reaction.[1] | Use anhydrous solvents and glassware; conduct the reaction under an inert atmosphere. |
| N,N-bis(trichloroacetyl)-3-aminopyridine | (CCl₃CO)₂N-C₅H₄N | Excess trichloroacetyl chloride, higher reaction temperatures. | Control stoichiometry (1:1 or slight excess of amine), slow addition of acyl chloride at low temperature. |
| N-(trichloroacetyl)pyridinium chloride | [C₅H₅N-CO-CCl₃]⁺Cl⁻ | Use of pyridine as a base, higher reaction temperatures. | Use a non-nucleophilic base (e.g., triethylamine), maintain low reaction temperature. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), add 3-aminopyridine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per gram of amine) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a suitable non-nucleophilic base, such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve trichloroacetyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the trichloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Reaction Pathway and Byproduct Formation
References
Technical Support Center: 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform if the purification of this compound is unsuccessful?
A1: Before proceeding to more complex troubleshooting, ensure the following:
-
Purity of Starting Materials: Verify the purity of your 3-aminopyridine and trichloroacetic anhydride or trichloroacetyl chloride. Impurities in starting materials are a common source of purification difficulties. 3-Aminopyridine can be a white to yellow-brown crystalline solid with an unpleasant odor.[1]
-
Reaction Completion: Confirm that the synthesis reaction has gone to completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Correct Product Identity: Verify the identity of your crude product to ensure you have synthesized this compound.
Q2: What are the common impurities in the synthesis of this compound?
A2: While specific impurity profiles can vary, potential contaminants may include:
-
Unreacted 3-aminopyridine: This is a common impurity if the reaction has not gone to completion.
-
Trichloroacetic acid: Formed from the hydrolysis of trichloroacetic anhydride.
-
Di-acylated byproducts: Although less common, the formation of di-acylated species is possible.
-
Hydrolysis product: The amide bond in the target compound may be susceptible to hydrolysis under strongly acidic or basic conditions, reverting to 3-aminopyridine and trichloroacetic acid.[2][3][4]
Troubleshooting Recrystallization
Recrystallization is a common method for purifying solid organic compounds. Success depends heavily on the choice of solvent and proper technique.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][6][7] To address this:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. The increased volume may prevent premature saturation upon cooling.[5][6]
-
Use a Different Solvent System: Select a solvent with a lower boiling point. For amides, common recrystallization solvents include ethanol, ethyl acetate, or mixtures like hexane/acetone and hexane/ethyl acetate.[8]
-
Slower Cooling: Allow the solution to cool more slowly to encourage gradual crystal formation. You can do this by leaving the flask at room temperature before moving it to an ice bath.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.[5]
Q4: I have a very low or no yield of crystals after recrystallization. What went wrong?
A4: A poor yield is a frequent issue in recrystallization.[7][9] The following are common causes and solutions:
-
Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.[6][9]
-
Cooling Not Cold Enough: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of your product.
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, impurities can be trapped.[5]
-
Solution: Use a slightly larger volume of hot solvent to prevent crystallization in the filter funnel. The excess solvent can be evaporated later.[5]
-
Recrystallization Solvent Selection Guide (General)
| Solvent System | Suitability for Amides | Notes |
| Ethanol/Water | Often suitable | Good for moderately polar compounds. The water acts as an anti-solvent. |
| Acetonitrile | Can be effective | A polar aprotic solvent that can be a good choice for some amides. |
| Ethyl Acetate/Hexane | Commonly used | A good combination for compounds of intermediate polarity. |
| Acetone/Hexane | Another common mixture | Similar in application to ethyl acetate/hexane.[8] |
Troubleshooting Column Chromatography
Column chromatography is a versatile purification technique, but challenges can arise, especially with polar compounds containing nitrogen, like your target molecule.
Q5: My compound is not moving from the baseline on a silica gel column. What should I do?
A5: Highly polar compounds can interact strongly with the acidic silica gel stationary phase.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent system. For example, increase the percentage of methanol or ethyl acetate in your mobile phase.
-
Add a Modifier: For basic compounds like pyridines, adding a small amount of a basic modifier to the mobile phase can improve elution.
-
Triethylamine (Et₃N): Typically 0.1-1% can be added to neutralize the acidic sites on the silica gel.
-
Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., 1-10% of this mixture in dichloromethane).[10]
-
Q6: My compound appears to be decomposing on the silica gel column. How can I avoid this?
A6: The acidic nature of silica gel can cause the degradation of sensitive compounds.[10]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your non-polar solvent and adding 1-2% triethylamine, then evaporating the solvent before packing the column.[10]
-
Use an Alternative Stationary Phase:
Typical Eluent Systems for Polar N-Heterocyclic Compounds on Silica Gel
| Eluent System | Polarity | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | A common choice for more polar compounds. |
| Dichloromethane / Methanol / Triethylamine | Medium to High | The addition of triethylamine helps to elute basic compounds. |
| Chloroform / Acetone | Medium | Another versatile solvent system. |
Experimental Protocols
General Recrystallization Protocol:
-
Dissolution: In a flask, add the minimum amount of a suitable hot solvent to completely dissolve the crude this compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol (Silica Gel):
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.[11]
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed to move your compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification problems.
References
- 1. osha.gov [osha.gov]
- 2. researchwith.montclair.edu [researchwith.montclair.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Purification [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: I am observing a low or no yield of the desired product. What are the potential causes and solutions?
A1: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Potential Cause | Recommended Action |
| Poor quality of starting materials | Ensure 3-aminopyridine is pure and dry. Use freshly distilled or a new bottle of trichloroacetyl chloride or trichloroacetic anhydride, as they are sensitive to moisture. |
| Inadequate reaction conditions | The reaction of 3-aminopyridine with trichloroacetyl chloride is typically exothermic. If the reaction is too slow, gentle heating might be necessary. However, excessive heat can lead to side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature. |
| Presence of moisture | The reaction should be carried out under anhydrous conditions, as trichloroacetyl chloride readily hydrolyzes to trichloroacetic acid. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry | A slight excess of the acylating agent can sometimes drive the reaction to completion. However, a large excess can lead to the formation of byproducts. Experiment with molar ratios ranging from 1:1 to 1:1.2 (3-aminopyridine:acylating agent). |
| Inefficient purification | The product may be lost during work-up and purification. Ensure the pH is appropriately adjusted during aqueous work-up to prevent the product from dissolving in the aqueous layer. Select an appropriate solvent system for chromatography or recrystallization. |
Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
A2: The presence of impurities can affect the yield and the quality of the final product. Identifying and removing these impurities is a critical step.
Common Impurities and Purification Strategies
| Impurity | Identification | Removal Method |
| Unreacted 3-aminopyridine | Can be detected by TLC. It is more polar than the product. | Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic 3-aminopyridine as its salt. |
| Trichloroacetic acid | Formed from the hydrolysis of the acylating agent. It is acidic. | Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Diacylated byproduct | N-(pyridin-3-yl)-N-(2,2,2-trichloroacetyl)acetamide may form, especially with a large excess of the acylating agent. It is generally less polar than the desired product. | Careful column chromatography on silica gel can separate the diacylated product from the desired mono-acylated product. |
| Polymeric materials | Dark, tar-like substances can form at high temperatures. | Filtration through a plug of silica gel or celite can remove some polymeric material. Recrystallization is also effective. |
Q3: The reaction mixture has turned dark or tarry. What should I do?
A3: A dark or tarry reaction mixture often indicates decomposition or side reactions, which can be caused by excessive heat or reactive impurities.
Troubleshooting a Dark/Tarry Reaction
| Action | Rationale |
| Stop the reaction and cool it down. | Prevents further decomposition. |
| Dilute with a suitable solvent. | This can help to precipitate out some of the polymeric material and make the mixture easier to handle. |
| Attempt to isolate the product. | Try to extract the product into an organic solvent. A subsequent wash with a decolorizing agent like activated charcoal (use with caution as it can adsorb the product) might be helpful. |
| Optimize reaction conditions for future attempts. | Use a lower temperature, add the acylating agent more slowly, and ensure high purity of starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the N-acylation of 3-aminopyridine with a trichloroacetylating agent, such as trichloroacetyl chloride or trichloroacetic anhydride, in the presence of a base.
Q2: Which base is most suitable for this reaction?
A2: A non-nucleophilic base is preferred to avoid competing reactions. Pyridine or triethylamine are commonly used to scavenge the HCl byproduct formed when using trichloroacetyl chloride. The aminopyridine starting material itself can also act as a base.
Q3: What solvents are recommended for this synthesis?
A3: Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile are suitable for this reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be used to separate the starting material, product, and any byproducts. The spots can be visualized under UV light.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data may vary, you can expect the following characteristic signals:
-
¹H NMR: Signals for the pyridine ring protons and a singlet for the amide N-H proton.
-
¹³C NMR: Signals for the pyridine ring carbons, the carbonyl carbon, and the CCl₃ carbon.
-
IR: A characteristic C=O stretching frequency for the amide (around 1680-1700 cm⁻¹) and an N-H stretching frequency (around 3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.
Experimental Protocols
Protocol 1: Synthesis of this compound using Trichloroacetyl Chloride
-
Dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
"stability issues with 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide in solution. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, loss of activity). What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure. The presence of the trichloroacetyl group makes the pyridinium nitrogen highly electron-deficient, rendering the entire molecule susceptible to certain reactions. Potential causes for degradation include:
-
Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This would result in the formation of 3-aminopyridine and trichloroacetic acid.
-
Nucleophilic Attack: The activated pyridine ring is prone to attack by nucleophiles present in the solution. For instance, in alkaline conditions, hydroxide ions can attack the ring, leading to the formation of pyridone-type structures.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of the molecule.[3]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A2: To minimize degradation, the following practices are recommended:
-
Solvent Selection: Use anhydrous, aprotic solvents whenever possible. If aqueous solutions are necessary, prepare them fresh and use them immediately. The choice of solvent can significantly impact stability.
-
pH Control: Maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 4-6) to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions in organic solvents, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my compound. What could these be?
A3: Unexpected peaks are likely degradation products. Based on the structure of this compound, potential degradation products could include:
-
3-Aminopyridine: Resulting from amide bond hydrolysis.
-
Trichloroacetic acid: The other product of amide bond hydrolysis.
-
Pyridone derivatives: Formed from nucleophilic attack by hydroxide or other nucleophiles on the pyridine ring.
To identify these impurities, it is recommended to perform forced degradation studies (see Troubleshooting Guide) and use techniques like mass spectrometry (MS) to determine the mass-to-charge ratio of the unknown peaks.
Troubleshooting Guide
Issue 1: Rapid Loss of Potency in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Solution Instability | Prepare fresh solutions immediately before each experiment. If using a stock solution, perform a quick purity check (e.g., by TLC or a rapid LC method) before use. |
| Incompatibility with Assay Buffer | Check the pH and composition of your assay buffer. Highly basic or acidic buffers can accelerate degradation. If possible, adjust the buffer pH to a more neutral range. Consider the presence of nucleophilic components in the buffer that could react with your compound. |
| Adsorption to Labware | The compound may adsorb to certain types of plastic. Use low-adhesion microplates and polypropylene tubes. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable Solution Age and Storage | Standardize the preparation and storage of your solutions. Implement a strict "use-by" time for all prepared solutions. |
| Inconsistent Environmental Conditions | Ensure that all experiments are performed under consistent lighting and temperature conditions. |
| Lot-to-Lot Variability of Compound | If you suspect the purity of your starting material, re-purify it or obtain a new lot and characterize it thoroughly (e.g., by NMR, MS, and elemental analysis) before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of the molecule under stress conditions.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., a C18 column with a gradient of water and acetonitrile, with UV detection).
-
Characterize any significant degradation products using LC-MS.
Protocol 2: General Stability Assessment in an Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of the compound in a specific aqueous buffer.
1. Solution Preparation:
-
Prepare a solution of this compound in your chosen aqueous buffer (e.g., PBS, pH 7.4) at the final desired concentration.
2. Time Points:
-
Aliquot the solution into separate vials for each time point (e.g., 0, 1, 2, 4, 8, and 24 hours).
3. Incubation:
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, protected from light).
4. Sample Analysis:
-
At each time point, quench any potential reaction (e.g., by rapid freezing or addition of an organic solvent).
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
5. Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 |
| Methanol | ~50 |
| Acetonitrile | ~20 |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.5 |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | % Degradation after 24h | Number of Major Degradants |
| 0.1 M HCl, 60°C | 25% | 2 |
| 0.1 M NaOH, 60°C | 85% | 3 |
| 3% H₂O₂, RT | 10% | 1 |
| 80°C (Solution) | 15% | 2 |
| UV Light (254 nm) | 40% | >4 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data tables to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the nucleophilic acyl substitution of 3-aminopyridine with a trichloroacetylating agent, such as trichloroacetyl chloride or trichloroacetic anhydride. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid or trichloroacetic acid byproduct.
Q2: Why is a base necessary in this reaction?
A base is critical for two main reasons:
-
Acid Scavenging : The reaction between 3-aminopyridine and trichloroacetyl chloride generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the nitrogen of the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize this acid.[1]
-
Improving Nucleophilicity : In some protocols, a base can also deprotonate the amine to increase its nucleophilicity, although this is less common for aminopyridines.
Q3: What are common solvents used for this synthesis?
Suitable solvents are typically aprotic and inert to the reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and 1,2-dichloroethane.[2][3] The choice of solvent can influence reaction rate and ease of product isolation.
Q4: What are the primary challenges when scaling up this synthesis?
Scaling up this synthesis presents several challenges:
-
Exotherm Control : The acylation reaction is often exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, increased side-product formation, and potential safety hazards.
-
Mixing Efficiency : Ensuring homogeneous mixing of reactants becomes more difficult in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in lower yields and inconsistent product quality.
-
Reagent Addition Rate : The rate of addition of the trichloroacetylating agent is critical. Adding it too quickly on a large scale can overwhelm the cooling capacity of the reactor.
-
Product Isolation and Purification : Handling larger volumes of reaction mixture and product requires robust and scalable methods for workup, filtration, and purification (e.g., recrystallization).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive 3-aminopyridine due to protonation. 2. Degradation of the trichloroacetylating agent by moisture. 3. Insufficient reaction time or temperature. | 1. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[1] 2. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature if the reaction is sluggish. |
| Formation of Multiple Byproducts | 1. Overheating of the reaction mixture. 2. Reaction with residual water. 3. Di-acylation of the aminopyridine. | 1. Control the addition rate of the acylating agent and ensure efficient cooling. For large-scale reactions, a jacketed reactor with controlled cooling is recommended. 2. Ensure all reagents and solvents are anhydrous. 3. Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents). |
| Product is Difficult to Purify | 1. Presence of colored impurities. 2. Oily product instead of a solid. | 1. Treat the crude product solution with activated carbon before recrystallization. 2. Ensure complete removal of the solvent. If the product remains oily, consider purification by column chromatography or attempting recrystallization from a different solvent system. |
| Reaction Fails to Initiate | 1. Poor quality of starting materials. 2. Low nucleophilicity of 3-aminopyridine. | 1. Verify the purity of 3-aminopyridine and the trichloroacetylating agent by NMR or other analytical techniques. 2. Consider the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP), which is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.[1][4] |
Experimental Protocols
Lab-Scale Synthesis (1-10 g)
This protocol is based on general acylation procedures for aminopyridines.
Materials:
-
3-Aminopyridine
-
Trichloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Pilot-Scale Synthesis (100-500 g)
Key Considerations for Scale-Up:
-
Equipment : Use a jacketed glass reactor with an overhead stirrer and a temperature probe.
-
Temperature Control : The jacketed reactor should be connected to a chiller to manage the exotherm.
-
Reagent Addition : Use a programmable addition pump for the controlled delivery of trichloroacetyl chloride.
Procedure:
-
Charge the jacketed reactor with 3-aminopyridine (1.0 eq), triethylamine (1.2 eq), and anhydrous DCM.
-
Start the overhead stirrer and begin cooling the reactor jacket to achieve an internal temperature of 0-5 °C.
-
Set up the addition pump to add trichloroacetyl chloride (1.1 eq) subsurface over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC).
-
Perform the aqueous workup as described in the lab-scale protocol, using appropriate-sized vessels.
-
Isolate the crude product and perform recrystallization.
Data Presentation
The following tables provide a comparison of typical parameters and expected outcomes for lab-scale versus pilot-scale synthesis.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Lab Scale | Pilot Scale |
| 3-Aminopyridine | 5.0 g (53.1 mmol) | 250 g (2.66 mol) |
| Trichloroacetyl Chloride | 7.6 mL (58.4 mmol) | 380 mL (2.92 mol) |
| Triethylamine | 8.9 mL (63.7 mmol) | 445 mL (3.19 mol) |
| Anhydrous DCM | 100 mL | 5 L |
| Addition Time | 10-15 minutes | 1-2 hours |
| Reaction Temperature | 0-25 °C | 0-25 °C (strictly controlled) |
| Reaction Time | 2-4 hours | 4-6 hours |
Table 2: Comparison of Expected Yield and Purity
| Parameter | Lab Scale | Pilot Scale |
| Expected Crude Yield | 85-95% | 80-90% |
| Expected Purified Yield | 75-85% | 70-80% |
| Typical Purity (HPLC) | >98% | >98% |
| Primary Challenge | Ensuring anhydrous conditions. | Heat management and mixing. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Technical Support Center: Characterization of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Welcome to the technical support center for the characterization of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analytical characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis and purification of this compound?
A1: The primary synthetic route to this compound involves the acylation of 3-aminopyridine with trichloroacetyl chloride or a related activated derivative. Challenges during this process can include:
-
Exothermic Reaction: The reaction is often highly exothermic and requires careful temperature control to prevent side reactions and degradation.
-
Purification Difficulties: The crude product may contain unreacted starting materials, di-acylated byproducts, or hydrolysis products. Purification via column chromatography can be challenging due to the potential for on-column degradation. Recrystallization is often the preferred method.
-
Product Instability: The trichloromethyl group can be sensitive to basic conditions, potentially leading to hydrolysis. The pyridine nitrogen can also be protonated in acidic conditions, affecting solubility and reactivity.
Q2: I am observing unexpected peaks in the 1H NMR spectrum of my sample. What could be the cause?
A2: Extraneous peaks in the 1H NMR spectrum can arise from several sources:
-
Residual Solvents: Common solvents used in synthesis and purification (e.g., dichloromethane, acetonitrile, ethyl acetate) are a frequent source of impurity peaks.
-
Water: The presence of water can lead to broad peaks and may cause hydrolysis of the compound.
-
Starting Materials: Incomplete reaction can result in peaks corresponding to 3-aminopyridine.
-
Degradation Products: As discussed in the stability section, hydrolysis can lead to the formation of 3-aminopyridine and trichloroacetic acid.
Q3: The mass spectrometry data shows a complex fragmentation pattern. What are the expected major fragments for this compound?
-
Molecular Ion Peak (M+): The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion.
-
Loss of CCl3: Fragmentation of the C-C bond between the carbonyl and the trichloromethyl group is likely, leading to a significant [M - CCl3]+ fragment.
-
Amide Bond Cleavage: Cleavage of the amide bond can result in fragments corresponding to the pyridin-3-ylamino cation and the trichloroacetyl cation.
Q4: My purified compound degrades over time. What are the optimal storage conditions?
A4: this compound is susceptible to hydrolysis, particularly in the presence of moisture and basic or acidic conditions. For long-term storage, it is recommended to:
-
Store the compound in a tightly sealed container.
-
Keep it in a cool, dark, and dry place.
-
For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Side reactions; Product degradation during workup. | Ensure slow, dropwise addition of the acylating agent at low temperature (e.g., 0 °C). Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. Minimize exposure to water and strong bases during extraction and purification. |
| Oily or Gummy Product | Presence of impurities; Incomplete solvent removal. | Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Purification by Column Chromatography | On-column degradation. | Deactivate silica gel with a small percentage of triethylamine in the eluent. If degradation persists, opt for recrystallization. |
Analytical Characterization
| Technique | Issue | Potential Cause | Troubleshooting Steps |
| 1H NMR | Broad peaks for amide N-H and aromatic protons. | Proton exchange with residual water or acidic impurities. Presence of paramagnetic impurities. | Use a deuterated solvent that has been dried over molecular sieves. Add a drop of D2O to confirm exchangeable protons. Ensure glassware is clean. |
| Mass Spec | No or weak molecular ion peak. | In-source fragmentation. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| IR Spec | Broad carbonyl (C=O) stretch. | Hydrogen bonding; Presence of water. | Ensure the sample is thoroughly dry. Prepare the sample as a KBr pellet or a mull to minimize intermolecular interactions. |
Experimental Protocols
General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of trichloroacetyl chloride (1.0-1.1 equivalents) in the same solvent dropwise to the cooled solution of 3-aminopyridine. A non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) can be added to neutralize the HCl generated.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system.
Forced Degradation Study
To understand the stability of the compound, a forced degradation study can be performed.
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature.
-
Oxidative Conditions: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature.
-
Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 100 °C).
-
Photolytic Stress: Expose a solution of the compound to UV light.
Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC with UV detection, to quantify the parent compound and detect degradation products.
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization.
Caption: A logical troubleshooting guide for common analytical challenges.
"avoiding degradation of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily initiated by exposure to moisture (hydrolysis), light (photolysis), and elevated temperatures (thermal stress). The trichloroacetamide functional group is susceptible to nucleophilic attack, and the pyridine ring can influence the compound's overall reactivity.
Troubleshooting:
-
Purity Decrease: If you observe a decrease in the purity of your compound over time, review your storage conditions. Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is crucial to keep the container tightly sealed to prevent moisture ingress.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended) | Reduces the rate of potential thermal degradation. |
| Humidity | Dry (Low humidity environment) | Minimizes the risk of hydrolysis. |
| Light | Protected from light (e.g., amber vial) | Prevents photodegradation. |
| Atmosphere | Tightly sealed container; inert gas for long-term storage | Prevents exposure to moisture and reactive gases. |
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on the reactivity of similar chloroacetamide and pyridine-containing compounds, the following are potential degradation products:
-
Hydrolysis Products:
-
3-aminopyridine and 2,2,2-trichloroacetic acid from the cleavage of the amide bond.
-
N-(pyridin-3-yl)acetamide through reductive dechlorination.
-
-
Photodegradation Products: Exposure to light, particularly UV radiation, can lead to more complex transformations, including dechlorination and rearrangement reactions.[2]
-
Thermal Degradation Products: High temperatures can lead to the formation of various volatile and non-volatile products. For pyridine-containing compounds, thermal decomposition can involve the formation of pyridyl radicals.
Q4: How can I determine if my sample of this compound has degraded?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to assess the purity of your sample and detect the presence of degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting HPLC Analysis:
-
Baseline Drift: Can be caused by changes in mobile phase composition, temperature fluctuations, or column contamination. Ensure your mobile phase is well-mixed and degassed, and the column is properly equilibrated.
-
Ghost Peaks: May arise from contaminants in the injection solvent or carryover from previous injections. Always use high-purity solvents and implement a robust needle wash protocol.
Experimental Protocols
To proactively understand the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a calibrated oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or determined by UV scan of the parent compound) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical troubleshooting workflow for decreased purity of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in the N-acylation of aminopyridines. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material (3-aminopyridine) is consumed. - Increase Equivalents of Acylating Agent: A slight excess (1.1 to 1.2 equivalents) of trichloroacetyl chloride can drive the reaction to completion. However, a large excess may lead to side reactions. |
| Decomposition of Reagents | - Use Fresh Trichloroacetyl Chloride: Trichloroacetyl chloride is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or distill it prior to use.[1] - Ensure Anhydrous Conditions: Any moisture in the solvent or on the glassware will react with trichloroacetyl chloride, reducing its availability for the reaction. Dry all glassware thoroughly and use anhydrous solvents. |
| Suboptimal Reaction Temperature | - Optimize Temperature: The reaction of 3-aminopyridine with trichloroacetyl chloride is exothermic. Running the reaction at 0 °C initially and then allowing it to slowly warm to room temperature is a common strategy. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be explored, but this may also increase the formation of side products. |
| Poor Nucleophilicity of the Amine | - Use of a Catalyst: While 3-aminopyridine is generally nucleophilic enough, in cases of low reactivity, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acylation. |
| Base Selection | - Appropriate Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction. The pKa of the base should be sufficient to scavenge the acid without competing with the nucleophilic attack of the aminopyridine. |
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
A2: The formation of impurities is often due to side reactions or impure starting materials.
Common Impurities & Prevention:
| Impurity | Formation Mechanism & Prevention |
| Di-acylated Product | The desired product, this compound, still possesses a basic pyridine nitrogen that could potentially react with another molecule of trichloroacetyl chloride, though this is less likely than N-acylation. To minimize this, use a stoichiometric amount or only a slight excess of trichloroacetyl chloride and add it dropwise to the solution of 3-aminopyridine to avoid localized high concentrations. |
| Unreacted 3-Aminopyridine | This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield (Q1). |
| Hydrolyzed Trichloroacetyl Chloride (Trichloroacetic Acid) | This forms if moisture is present in the reaction. It can be removed during the aqueous work-up. |
Q3: I am having difficulty purifying the product. What purification strategies are recommended?
A3: Purification can be challenging due to the properties of the product and potential impurities.
Purification Troubleshooting:
| Problem | Recommended Solution |
| Co-elution with Starting Material in Chromatography | - Acid Wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic unreacted 3-aminopyridine, forming a water-soluble salt that will partition into the aqueous layer. - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of triethylamine to the eluent can sometimes improve the peak shape of basic compounds on silica gel. |
| Product is an Oil or Difficult to Crystallize | - Recrystallization: If the product is a solid, recrystallization is an effective purification method.[2] Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include acetonitrile, ethanol, or mixtures of ethyl acetate and hexane.[3] |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound based on general N-acylation procedures.
Materials:
-
3-Aminopyridine
-
Trichloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add trichloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by TLC until the 3-aminopyridine is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
This decision tree provides a logical path for troubleshooting common issues during the synthesis.
References
"troubleshooting low bioactivity of pyridin-3-yl acetamide compounds"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridin-3-yl acetamide compounds. The information is designed to help address common challenges related to low bioactivity observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridin-3-yl acetamide compound shows low or no activity in my cell-based assay. What are the most common initial troubleshooting steps?
A1: Low bioactivity can stem from several factors. The first steps in troubleshooting should focus on the compound itself and the assay conditions. Initially, confirm the compound's identity, purity, and concentration. Subsequently, address its solubility in the assay medium, as poor solubility is a frequent cause of low apparent activity. Finally, review your experimental setup for any potential issues with cell health or assay execution.
Q2: How can I determine if poor solubility is the cause of the low bioactivity?
A2: Visual inspection of your assay wells under a microscope for compound precipitation is a simple first step. For a more quantitative assessment, you can perform a solubility assay in your specific cell culture medium. This involves preparing serial dilutions of your compound and measuring turbidity to identify the concentration at which it begins to precipitate.
Q3: What strategies can I use to improve the solubility of my pyridin-3-yl acetamide compound in aqueous assay buffers?
A3: To enhance solubility, you can employ several techniques. Using a co-solvent like DMSO is common, but it's crucial to keep the final concentration low (typically below 1%) to avoid solvent-induced toxicity or artifacts. Other strategies include adjusting the pH of the buffer if your compound has ionizable groups or using solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-80). Always perform control experiments to ensure these additives do not interfere with your assay.
Q4: Could my compound be degrading in the cell culture medium during the experiment?
A4: Yes, compound instability is a potential issue. The acetamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, although it is generally stable at physiological pH.[1][2] To assess stability, you can incubate your compound in the cell culture medium for the duration of your experiment, and then use an analytical method like HPLC to quantify the amount of intact compound remaining.
Q5: My compound is active in a biochemical (e.g., kinase) assay but shows no activity in a cell-based assay. What could be the reason for this discrepancy?
A5: This common issue often points to problems with cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other possibilities include rapid efflux from the cell by transporter proteins or metabolism of the compound by the cells into an inactive form.
Troubleshooting Guides
Guide 1: Investigating Compound-Related Issues
This guide provides a systematic approach to troubleshooting issues related to the physicochemical properties of your pyridin-3-yl acetamide compound.
Table 1: Physicochemical Properties and Metabolic Stability of Representative Pyridine-Containing Compounds
| Compound Class | LogS (Aqueous Solubility) | In Vitro Half-Life (t½) in Human Liver Microsomes | Key Metabolic Pathways |
| Phenyl-based Precursor | Low | Short | Oxidation of the phenyl ring |
| Pyridine-containing Analog | Improved | Longer | Ring oxidation (can be position-dependent) |
| Pyrimidine-containing Analog | Further Improved | Longest | More resistant to oxidative metabolism |
This table summarizes general trends observed when incorporating nitrogen-containing heterocycles to improve metabolic stability. Actual values are compound-specific.[3]
-
Initial Dissolution: Ensure your compound is fully dissolved in a 100% DMSO stock solution. Sonication may be required.
-
Working Dilutions: Prepare fresh serial dilutions in your assay medium immediately before use.
-
Co-solvent Concentration: Minimize the final DMSO concentration in your assay. If solubility is still an issue, consider alternative co-solvents like ethanol or PEG-400, ensuring you run appropriate vehicle controls.
-
Formulation Strategies: For persistent solubility problems, explore the use of solubilizing agents like HP-β-CD (hydroxypropyl-beta-cyclodextrin).
-
pH Considerations: The amide bond in pyridin-3-yl acetamide is generally stable but can undergo hydrolysis under harsh acidic or basic conditions.[1][2] Ensure the pH of your assay buffer is maintained within a physiological range (typically 7.2-7.4).
-
Incubation Stability Assay:
-
Prepare your compound at its final assay concentration in the complete cell culture medium.
-
Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Take samples at different time points (e.g., 0, 2, 6, 24, 48 hours).
-
Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.
-
Guide 2: Optimizing Cell-Based Assays
This guide focuses on troubleshooting experimental parameters that can lead to the appearance of low bioactivity.
Table 2: Cytotoxicity of Selected Pyridin-3-yl Acetamide Analogs against Various Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| HR67 | LN229 (Glioblastoma) | ~1.17 | [4][5] |
| HR68 | LN229 (Glioblastoma) | ~1.17 | [4][5] |
| HR73 | LN229 (Glioblastoma) | 3.24 | [4][6] |
| HR76 | LN229 (Glioblastoma) | 2.87 | [4][6] |
| 5a | HepG2 (Liver Cancer) | 74.2 | [7][8] |
| 5a | MDA-MB-231 (Breast Cancer) | 27.1 | [7][8] |
| 5l | HepG2 (Liver Cancer) | 22.6 | [7][8] |
| 5l | MDA-MB-231 (Breast Cancer) | 1.4 | [7][8] |
| RDg | A549 (Lung Cancer) | 15.70 | [7] |
-
Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase.
-
Cell Seeding Density: Optimize the cell seeding density to ensure that cells are not overly confluent or too sparse at the end of the experiment.
-
Assay Duration: The incubation time with the compound may be too short to elicit a biological response. Consider performing a time-course experiment.
-
Assay Choice: The chosen assay may not be appropriate for the compound's mechanism of action. For example, an MTT assay measures metabolic activity, which may not be affected if your compound induces apoptosis through a different pathway. Consider using orthogonal assays to confirm your results (e.g., a cell viability assay alongside an apoptosis assay).
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining the effect of a pyridin-3-yl acetamide compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pyridin-3-yl acetamide compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform serial dilutions to achieve the desired final concentrations in complete cell culture medium. The final DMSO concentration should not exceed 1%.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a pyridin-3-yl acetamide compound against a specific kinase, such as PIM-1.
Materials:
-
Recombinant kinase (e.g., PIM-1)
-
Kinase-specific substrate peptide
-
ATP
-
Pyridin-3-yl acetamide compound
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the compound dilutions, the kinase, and the kinase assay buffer. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the kinase activity using a detection reagent according to the manufacturer's instructions. This often involves measuring luminescence, which is proportional to the amount of ADP produced.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
PIM-1 Signaling Pathway
The PIM-1 serine/threonine kinase is a downstream effector of various cytokine and growth factor signaling pathways and is a known target for some pyridin-3-yl acetamide derivatives.[7] Its activity promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and activating proteins involved in cell cycle progression.
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of pyridin-3-yl acetamide compounds.
Experimental Workflow for Bioactivity Assessment
This workflow outlines the key stages in assessing the in vitro bioactivity of a novel pyridin-3-yl acetamide compound.
Caption: A general experimental workflow for evaluating the in vitro bioactivity of test compounds.
Troubleshooting Low Bioactivity
This logical diagram provides a step-by-step guide to troubleshooting experiments where low bioactivity of a pyridin-3-yl acetamide compound is observed.
Caption: A logical flowchart for troubleshooting low bioactivity in in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide and its Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the biological activities of analogs of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. Due to the limited availability of public data on the specific biological profile of this compound, this guide focuses on a series of structurally related analogs, offering insights into their potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Comparative Biological Activity of N-(pyridin-3-yl)acetamide Analogs
The biological activities of various N-(pyridin-3-yl)acetamide analogs are presented below. The data highlights the influence of different substituents on the acetamide and pyridinyl moieties, leading to a spectrum of biological effects.
| Compound/Analog Class | Biological Activity | Quantitative Data (IC50/EC50/MIC) | Reference |
| N-pyridin-3-yl substituted [phenylsulphonamido] acetamides | Antibacterial, Antifungal, Antioxidant | Not specified in abstract. One compound showed better antibacterial activity than ciprofloxacin.[1][2] | [1][2] |
| 2-(Pyridin-3-yloxy)acetamide derivatives | Anti-HIV-1 (Wild-Type) | EC50 values ranging from 8.18 μM to 41.52 μM. | |
| N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives | c-Myc Inhibition (Anticancer) | EC50 of 3.3 μM for the most active compound. | |
| Bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivatives | Antidote for Sarin Poisoning | Protection Index (PI) up to three times higher than 2-PAM. | |
| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives | Cytotoxicity (Anticancer) | IC50 of 1.4 μM against MDA-MB-231 cells for the most potent analog. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria and fungi.[3]
-
Preparation of Inoculum: Isolate several colonies of the test microorganism from a fresh culture plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.
Anti-HIV Activity Assay (MTT Assay)
This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathogenicity.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Virus Infection: Infect the cells with a laboratory-adapted strain of HIV-1.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
c-Myc Inhibition Assay (Cell-Based Luciferase Reporter Assay)
This assay screens for small molecules that inhibit the transcriptional activity of the c-Myc oncoprotein.[4]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., a neuroblastoma cell line) and transduce with a MYCN lentivirus and a MYC-responsive luciferase reporter construct.
-
Compound Treatment: Add the test compounds to the transduced cells.
-
Incubation: Incubate the cells for 48 hours.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: A reduction in luciferase activity compared to untreated controls indicates inhibition of c-Myc transcriptional activity. The IC50 value is the concentration of the compound that causes a 50% reduction in luciferase signal.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to a certain percentage of cells, typically 50% (IC50).[5][6]
-
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the biological activities of the discussed compounds.
References
Structure-Activity Relationship of Trichlorinated Acetamides: A Comparative Guide
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is fundamental to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of trichlorinated acetamides and their closely related analogs, with a focus on their anticancer and antimicrobial properties. While direct and extensive SAR studies on a wide range of trichlorinated acetamides are limited in publicly available literature, a clear SAR profile can be elucidated by examining structurally similar mono-, di-, and trichlorinated acetamide derivatives.
Comparative Analysis of Biological Activity
The biological activity of chlorinated acetamides is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the degree of chlorination of the acetyl group. The following table summarizes the in vitro cytotoxic activity of a series of N-phenyl-2,2-dichloroacetamide analogs against the A549 non-small cell lung cancer cell line.
Table 1: Cytotoxic Activity of Substituted N-phenyl-2,2-dichloroacetamides Against A549 Cancer Cells
| Compound ID | Substitution Pattern (R) | IC50 (µM)[1] |
| 1 | H | > 100 |
| 2 | 3,5-diiodo | 2.84 |
| 3 | 3,5-dibromo | 5.21 |
| 4 | 3,5-dichloro | 8.93 |
| 5 | 3,5-dimethyl | 15.6 |
| 6 | 3,5-dimethoxy | > 50 |
| 7 | 4-iodo | 10.2 |
| 8 | 4-bromo | 18.5 |
| 9 | 4-chloro | 25.3 |
| 10 | 4-methyl | 45.1 |
| 11 | 4-methoxy | > 100 |
From this data, several key SAR trends can be identified:
-
Halogenation is Key: The presence of halogen substituents on the phenyl ring dramatically increases cytotoxic activity compared to the unsubstituted analog (Compound 1).
-
Position Matters: Disubstitution at the 3 and 5 positions of the phenyl ring leads to higher potency than monosubstitution at the 4 position.
-
Halogen Identity is Crucial: Within the 3,5-disubstituted series, the activity follows the order Iodo > Bromo > Chloro, suggesting that the size and lipophilicity of the halogen atom play a significant role.
-
Electron-Withdrawing Groups are Favored: Electron-withdrawing halogen groups enhance activity, while electron-donating groups like methyl and methoxy are less favorable or lead to a loss of activity.
These findings are consistent with broader studies on chloroacetamides, which have shown that increased lipophilicity due to halogenation often correlates with enhanced biological activity, potentially by facilitating passage through cell membranes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of chlorinated acetamides.
Synthesis of N-substituted-2,2,2-trichloroacetamides
A general and efficient method for the synthesis of N-substituted trichlorinated acetamides involves the photo-on-demand trichloroacetylation of amines with tetrachloroethylene (TCE)[2][3].
Procedure:
-
A solution of the desired amine (10 mmol) in tetrachloroethylene (20 mL, 196 mmol) is placed in a cylindrical flask equipped with a low-pressure mercury lamp and a magnetic stirrer.
-
The reaction mixture is heated to 70°C in an aluminum block bath.
-
Oxygen is bubbled through the vigorously stirred solution (0.1 L/min) while being exposed to UV light for 2 hours. This in situ generates trichloroacetyl chloride.
-
The lamp is turned off, and the solution is stirred for an additional hour at 70°C to allow the trichloroacetyl chloride to react completely with the amine.
-
After cooling, the reaction mixture is washed with water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the N-substituted-2,2,2-trichloroacetamide.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Human cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing Relationships and Workflows
To better understand the processes and logical connections in SAR studies, diagrams can be highly effective.
Caption: Logical flow of SAR for N-phenyl acetamides.
Caption: Workflow for synthesis and cytotoxic evaluation.
While the provided data focuses on dichloroacetamides, the observed trends offer a strong predictive framework for the SAR of trichlorinated acetamides. Future research should focus on synthesizing and testing a broader range of trichlorinated analogs to confirm and refine these relationships, potentially leading to the development of novel and more effective therapeutic agents.
References
- 1. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Navigating the Uncharted: A Guide to Validating the Biological Target of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
The quest to identify the precise biological target of a novel small molecule is a cornerstone of modern drug discovery. While 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is a defined chemical entity, its specific biological target is not yet established in publicly available literature. This guide, therefore, provides a comprehensive framework for the experimental validation of its biological target. We will explore established methodologies, compare their strengths and weaknesses, and provide detailed protocols, using structurally related compounds as illustrative examples.
The Landscape of Target Identification: A Comparative Overview
The initial step in validating a biological target is to identify potential protein interactors. This process, often termed target deconvolution, can be approached through various experimental strategies.[1][2] The choice of method depends on factors such as the availability of specialized reagents, the required throughput, and whether the approach is hypothesis-driven or unbiased.
| Method | Principle | Advantages | Disadvantages | Primary Output |
| Affinity Chromatography | A derivative of the small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[2][3] | Relatively straightforward and widely used.[3] | Requires chemical modification of the compound, which may alter its binding properties. High potential for non-specific binding.[3] | List of potential protein binders identified by mass spectrometry. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's susceptibility to proteolysis. Changes in protein stability in the presence of the compound are detected.[1][4] | Does not require modification of the compound. Can be performed in complex biological mixtures.[4] | May not be effective for all protein-ligand interactions. Requires sensitive detection methods like Western blotting or mass spectrometry.[1] | Identification of proteins with altered protease sensitivity. |
| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand can change the thermal stability of its target protein. This shift is detected by heating cell lysates or intact cells to various temperatures.[5][6] | Confirms direct target engagement in a cellular context.[7] Does not require compound modification. | Requires a specific antibody for the suspected target protein for detection by Western blot. Throughput can be limited.[8] | A shift in the melting temperature of the target protein. |
| Quantitative Proteomics | Unbiased, large-scale identification and quantification of proteins that interact with the compound, often using techniques like affinity purification coupled with mass spectrometry.[9] | Provides a global view of potential targets and off-targets. | Can be technically complex and data analysis is challenging. | A comprehensive list of interacting proteins and their relative abundances. |
Experimental Workflows for Target Validation
A multi-pronged approach is often necessary to confidently validate a biological target. Below are workflows illustrating how different techniques can be integrated.
Case Studies: Insights from Structurally Related Compounds
While the target of this compound is unknown, we can draw parallels from related structures.
-
SARS-CoV 3CL Protease Inhibitors: A series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were identified as non-covalent inhibitors of the SARS-CoV 3CL protease.[10] Validation of this target would involve enzymatic assays to measure the inhibition of the protease's activity, followed by biophysical methods like Surface Plasmon Resonance (SPR) to determine binding kinetics.[11][12][13][14]
-
COX-2 Inhibitors: Derivatives of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2).[15][16][17][18][19] Target validation for these compounds would include in vitro assays measuring the inhibition of COX-1 and COX-2 activity to determine potency and selectivity.
-
c-Myc Inhibitors: N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives have been identified as inhibitors of the transcription factor c-Myc.[20][21][22][23] Validating this target would involve cell-based assays to measure the disruption of the c-Myc/Max interaction and downstream effects on gene expression and cell proliferation.[24]
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[5][6][8][25]
Materials:
-
Cell culture reagents
-
The compound of interest (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the putative target protein
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of the target protein and thus, direct binding.
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity of a compound to a purified target protein.[26][27][28][29][30][31][32]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified recombinant target protein
-
The compound of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified target protein (ligand) over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Prepare a series of dilutions of the compound (analyte) in running buffer. Inject the different concentrations of the compound over the immobilized ligand surface at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the protein.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The binding events are monitored in real-time as a change in resonance units (RU). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
Validating the biological target of a novel compound such as this compound is a critical and multifaceted process. While a definitive target for this specific molecule remains to be elucidated, the methodologies and workflows outlined in this guide provide a robust framework for its discovery and validation. By employing a combination of unbiased screening techniques and targeted biophysical and cellular assays, researchers can confidently identify and characterize the molecular mechanisms through which new chemical entities exert their biological effects.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. Hit Expansion of a Noncovalent SARS-CoV-2 Main Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel non-peptidic and non-covalent small-molecule 3CLpro inhibitors as potential candidate for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development, synthesis and validation of improved c‐Myc/Max inhibitors | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 28. criver.com [criver.com]
- 29. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. longdom.org [longdom.org]
- 32. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Mono-, Di-, and Trichloro-N-(pyridin-3-YL)acetamides: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the biological efficacy of mono-, di-, and trichloro-N-(pyridin-3-YL)acetamide derivatives, targeting researchers, scientists, and professionals in drug development. This guide synthesizes available data on their anticancer and antibacterial activities, presenting a side-by-side analysis to inform future research and development.
Executive Summary
The substitution of chlorine atoms on the N-(pyridin-3-YL)acetamide scaffold has been explored as a strategy to modulate biological activity. This guide collates and presents quantitative data from various studies to facilitate a comparative understanding of how the degree of chlorination—mono, di, and tri—influences the efficacy of these compounds. The data is presented in structured tables, accompanied by detailed experimental protocols and visualizations of experimental workflows and potential signaling pathways.
Efficacy Data
The following tables summarize the available quantitative data for the anticancer and antibacterial activities of various chloro-N-(pyridin-3-YL)acetamide derivatives. It is important to note that the data has been compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Anticancer Activity
| Compound | Degree of Chlorination | Cell Line | IC50 (µM) | Reference |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide | Mono-chloro | MDA-MB-231 | 1.4 | [1][2] |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide | Mono-chloro | HepG2 | 22.6 | [1][2] |
| N-(pyridin-3-yl)acetamide derivative with a 4-chlorophenyl group (RDg) | Mono-chloro | A549 | 15.70 | [3] |
| N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivative (PKUMDL-CLM-32) | Tri-chloro | HL-60 | 3.3 | [4] |
Antibacterial Activity
| Compound | Degree of Chlorination | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Chloro-N-(pyridin-3-yl)acetamide | Mono-chloro | S. pyogenes | 6.25 - 125 | [5] |
| 2-Chloro-N-(pyridin-3-yl)acetamide | Mono-chloro | E. coli | 6.25 - 125 | [5] |
| 2-Chloro-N-(pyridin-3-yl)acetamide | Mono-chloro | P. mirabilis | 6.25 - 125 | [5] |
| 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | Mono-chloro | Not Specified | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Anticancer Activity Assays
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HepG2, A549, HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds (mono-, di-, and trichloro-N-(pyridin-3-YL)acetamides) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]
Antibacterial Activity Assays
Mueller-Hinton Agar Diffusion Method (Well Diffusion):
-
Bacterial Culture Preparation: The bacterial strains (e.g., S. pyogenes, E. coli, P. mirabilis) are cultured in a suitable broth to achieve a standardized turbidity.
-
Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.
-
Well Preparation and Compound Application: Wells are created in the agar, and a specific volume of the test compound at different concentrations is added to each well.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[5]
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Trichloroacetamide and Pyridinyl Acetamide Derivatives: A Review of In Vitro and In Vivo Activities
A comprehensive review of available scientific literature reveals a notable absence of specific in vitro and in vivo data for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. However, a comparative analysis of related compounds containing either the trichloroacetamide or the pyridinyl acetamide moiety provides valuable insights into the potential biological activities of this class of molecules. This guide presents a comparison of representative compounds from these two categories, summarizing their reported biological effects, experimental protocols, and associated cellular pathways.
I. Trichloroacetamide Derivatives: Targeting Cellular Proliferation
Derivatives of trichloroacetamide have been investigated for their potential as anticancer agents. One such example is a series of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide compounds designed as inhibitors of the c-Myc protein, a key regulator of cell proliferation.
In Vitro Activity
A notable compound from this series, PKUMDL-CLM-32, demonstrated significant anti-proliferation activity in cellular assays.[1]
| Compound | Cell Line | Assay | Endpoint | Result |
| PKUMDL-CLM-32 | HL-60 | Anti-proliferation | EC50 | 3.3 µM[1] |
Experimental Protocols:
-
Anti-proliferation Assay: The anti-proliferation activity of the compounds was evaluated using a standard cell viability assay. HL-60 cells were treated with various concentrations of the test compounds for a specified period. Cell viability was then assessed using a colorimetric method, such as the MTT assay, to determine the concentration at which 50% of cell growth was inhibited (EC50).
Signaling Pathway:
The primary mechanism of action for these compounds involves the disruption of the c-Myc/Max protein-protein interaction, which is crucial for the transcriptional activity of c-Myc and subsequent cell cycle progression.[1]
Caption: c-Myc inhibition pathway of a trichloroacetamide derivative.
II. Pyridinyl Acetamide Derivatives: Diverse Therapeutic Potential
Pyridinyl acetamide derivatives have been explored for a range of therapeutic applications, including cancer and viral infections, by targeting different cellular pathways.
A. Porcupine Inhibitors for Oncology
A series of pyridinyl acetamide derivatives have been identified as potent and selective inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. Aberrant Wnt signaling is a hallmark of many cancers.
Compound 19 (GNF-6231) from this series demonstrated a strong correlation between its in vitro potency and its in vivo antitumor efficacy.
| Compound | In Vitro Assay | Endpoint | Result | In Vivo Model | Endpoint | Result (at 3 mg/kg) |
| GNF-6231 | Wnt Secretion Coculture Assay | IC50 | 12 nM | MMTV-WNT1 Xenograft | Tumor Regression | -84%[2] |
Experimental Protocols:
-
Wnt Secretion Coculture Assay (In Vitro): This cellular assay measures the inhibition of Wnt signaling. One cell line is engineered to secrete a Wnt ligand, while a reporter cell line expresses a luciferase gene under the control of a Wnt-responsive promoter. The inhibition of Wnt secretion is quantified by the reduction in luciferase activity.
-
MMTV-WNT1 Xenograft Model (In Vivo): This mouse model of breast cancer is driven by the overexpression of the Wnt1 ligand. Tumor-bearing mice are treated with the test compound, and tumor volume is measured over time to assess antitumor efficacy.
Signaling Pathway:
These compounds act by inhibiting PORCN, thereby preventing the palmitoylation and subsequent secretion of Wnt ligands. This blockade of Wnt signaling leads to the suppression of tumor growth.
Caption: Wnt signaling inhibition by a pyridinyl acetamide derivative.
B. Anti-HIV-1 Agents
Another class of pyridinyl acetamide derivatives, specifically 2-(pyridin-3-yloxy)acetamide derivatives, has been investigated for its potential to inhibit the human immunodeficiency virus type 1 (HIV-1).
Several compounds in this series exhibited moderate inhibitory activity against the wild-type HIV-1 strain IIIB in cell cultures.[3]
| Compound | Virus Strain | Cell Line | Assay | Endpoint | Result |
| Ia | HIV-1 (IIIB) | MT-4 | Anti-HIV Activity | EC50 | 41.52 µM[3] |
| Ih | HIV-1 (IIIB) | MT-4 | Anti-HIV Activity | EC50 | > 8.84 µM[3] |
| Ij | HIV-1 (IIIB) | MT-4 | Anti-HIV Activity | EC50 | 8.18 µM[3] |
Experimental Protocols:
-
Anti-HIV Activity Assay: MT-4 cells are infected with the HIV-1 IIIB strain and simultaneously treated with different concentrations of the test compounds. After a defined incubation period, the viability of the cells is measured, typically using the MTT method. The EC50 value represents the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.
Experimental Workflow:
The general workflow for evaluating the anti-HIV activity of these compounds is outlined below.
Caption: Workflow for in vitro anti-HIV-1 activity screening.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, the analysis of related trichloroacetamide and pyridinyl acetamide derivatives provides a valuable framework for predicting its potential biological activities. The trichloroacetamide moiety is associated with anticancer properties through the inhibition of protein-protein interactions, while the pyridinyl acetamide scaffold has demonstrated broader therapeutic potential, including roles in oncology and as an antiviral agent. Further experimental investigation is warranted to elucidate the specific in vitro and in vivo profile of this compound and to determine its potential for drug development.
References
- 1. Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide: A Guide to Cross-Reactivity Assessment
A comprehensive review of available scientific literature reveals a significant gap in the pharmacological understanding of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. To date, no specific biological target has been identified for this compound, and consequently, no cross-reactivity studies have been published. This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals on how to approach and interpret cross-reactivity studies, using hypothetical data for illustrative purposes.
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a critical aspect of drug discovery and development. A thorough assessment of a compound's selectivity is paramount to ensure its safety and efficacy. This guide outlines the standard methodologies and data presentation for such an investigation.
The Imperative of Target Identification
Before any cross-reactivity studies can be initiated, the primary biological target of a compound must be established. This is typically achieved through a series of screening assays, including but not limited to:
-
Biochemical assays: To identify direct interactions with a purified protein.
-
Cell-based assays: To observe the compound's effect in a more biologically relevant context.
-
Phenotypic screening: To identify compounds that produce a desired cellular or organismal phenotype, followed by target deconvolution.
Once a primary target is validated, a cross-reactivity panel can be designed to assess the compound's selectivity.
Designing a Cross-Reactivity Study
A typical cross-reactivity study involves screening the compound against a panel of related and unrelated proteins. For instance, if the primary target is a kinase, the screening panel would include a broad range of other kinases.
Experimental Workflow for a Kinase Cross-Reactivity Study
The following workflow illustrates a common approach for assessing the selectivity of a kinase inhibitor.
Comparative Analysis with Alternative Compounds
To contextualize the selectivity of a test compound, it is essential to compare its performance against other known inhibitors of the same primary target.
Hypothetical Comparison of Kinase Inhibitors
Let's assume, for the sake of illustration, that this compound (Compound X) is an inhibitor of Kinase A. The following table compares its hypothetical activity and selectivity against two other known Kinase A inhibitors.
| Compound | Primary Target | IC50 (nM) on Kinase A | IC50 (nM) on Kinase B | IC50 (nM) on Kinase C | Selectivity (Fold vs. Kinase B) | Selectivity (Fold vs. Kinase C) |
| Compound X | Kinase A | 15 | 1,500 | >10,000 | 100 | >667 |
| Alternative 1 | Kinase A | 5 | 50 | 500 | 10 | 100 |
| Alternative 2 | Kinase A | 50 | >10,000 | >10,000 | >200 | >200 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher IC50 value indicates lower potency. Selectivity is calculated by dividing the IC50 for the off-target kinase by the IC50 for the primary target.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below is a template for a protocol that would be used in a kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents:
-
Test Compound (e.g., this compound)
-
Kinase A (recombinant)
-
Kinase B (recombinant)
-
Kinase C (recombinant)
-
Universal Kinase Substrate
-
ATP
-
Kinase Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™)
-
DMSO (for compound dilution)
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 384-well plate, add 5 µL of the appropriate kinase solution to each well.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Visualizing Signaling Pathways
Understanding the signaling pathway in which the target protein operates is crucial for interpreting the potential downstream effects of both on-target and off-target interactions.
Hypothetical Signaling Pathway for Kinase A
If Kinase A were a component of the MAPK/ERK pathway, its inhibition would have predictable downstream consequences.
Conclusion
While the specific biological activity of this compound remains to be elucidated, the principles and methodologies for assessing cross-reactivity are well-established. A systematic approach involving target identification, broad panel screening, and comparison with known agents is essential for characterizing the selectivity profile of any new chemical entity. The data generated from such studies, when presented clearly and supported by detailed protocols, provides the foundation for informed decisions in the progression of potential therapeutic candidates. Future research into this compound should prioritize the identification of its primary biological target to enable a thorough investigation of its selectivity and potential for therapeutic development.
Benchmarking a Novel Compound: 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide Against Known Aurora Kinase A Inhibitors
Disclaimer: As of this writing, the specific biological target and inhibitory activity of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide are not publicly documented. This guide presents a hypothetical scenario wherein this compound is evaluated as a novel inhibitor of Aurora Kinase A, a well-established target in oncology. This framework serves as an illustrative example of how such a compound would be benchmarked against known inhibitors in the field.
Aurora Kinase A is a key regulator of mitotic events, and its dysfunction is implicated in tumorigenesis.[1][2] Its overexpression is common in various cancers, making it an attractive target for therapeutic intervention.[3][4] This guide compares the hypothetical inhibitory profile of this compound with two well-characterized, potent, and selective Aurora Kinase A inhibitors: Alisertib (MLN8237) and MK-5108.
Quantitative Data Summary
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. This value is a critical metric for comparing the efficacy of different inhibitors. The following table summarizes the IC50 values for our hypothetical compound and the known inhibitors in both biochemical (cell-free) and cell-based assays. A significant difference between biochemical and cell-based IC50 values is often observed, which can be attributed to factors like cell permeability, efflux pumps, and intracellular ATP concentration.[5]
| Compound | Target | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | Aurora Kinase A | 5.5 (Hypothetical) | 150 (Hypothetical) |
| Alisertib (MLN8237) | Aurora Kinase A | 1.2[6][7][8][9] | 15 - 469[7][8] |
| MK-5108 | Aurora Kinase A | 0.064[5][10][11] | ~100 - 740[11] |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for a common biochemical kinase assay and a cell-based proliferation assay used to determine the IC50 values.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)
This assay measures the activity of Aurora Kinase A by quantifying the amount of ADP produced during the phosphorylation of a substrate peptide.[12][13][14]
Materials:
-
Recombinant Human Aurora Kinase A
-
Kinase Substrate (e.g., Kemptide)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[14]
-
Test compounds (this compound, Alisertib, MK-5108) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Test compound dilution (or DMSO for control)
-
Substrate/ATP mix (final concentrations typically at or below the Km for ATP)[12]
-
-
Initiate Reaction: Add diluted Aurora Kinase A to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[12][14]
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-45 minutes.[12]
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines that overexpress Aurora Kinase A (e.g., HCT-116, various lymphoma cell lines).[1][7]
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., MTT, or a fluorescence-based dye like fluorescein diacetate)
-
96-well clear or black-walled plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-96 hours).[1]
-
Assess Cell Viability:
-
For an MTT assay, add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
For a fluorescence-based assay, add the fluorescent dye and measure the fluorescence intensity.
-
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Aurora Kinase A plays a crucial role in cell cycle progression, particularly during mitosis. Its inhibition disrupts these processes, leading to cell cycle arrest and apoptosis.
Experimental Workflows
The following diagrams illustrate the key steps in the biochemical and cell-based assays described above.
References
- 1. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
A Comparative Guide to the Validation of Analytical Methods for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, a molecule of interest in pharmaceutical and chemical research, is paramount for ensuring data integrity in quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the sample matrix, required sensitivity, and the specific objectives of the analysis. This guide provides an objective comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Due to the limited availability of direct comparative studies on this compound, this guide leverages validation data from structurally analogous compounds, including aromatic amines, halogenated organic compounds, and pyridine derivatives. The presented data should be regarded as representative performance characteristics that underscore the capabilities of each technique. It is imperative that any selected method undergoes specific validation for the target analyte in its intended application.
Comparative Performance of Analytical Methods
The choice of an analytical method is fundamentally driven by its performance metrics. The following tables summarize typical validation parameters for HPLC, GC-MS, and UPLC-MS based on data from analogous compounds, offering a comparative overview to guide method selection.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data
| Validation Parameter | Typical Performance for Structurally Similar Compounds | Source |
| Linearity (R²) | >0.99 | [1] |
| Accuracy (% Recovery) | 85.3% - 98.4% | [2] |
| Precision (%RSD) | < 5% | [1] |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L | [2] |
| Limit of Quantitation (LOQ) | 0.1 - 10.0 mg/L | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Typical Performance for Structurally Similar Compounds | Source |
| Linearity (R²) | ≥ 0.995 | [3] |
| Accuracy (% Recovery) | 95.0% to 105.0% | [3] |
| Precision (%RSD) | ≤ 5.0% | [3] |
| Limit of Detection (LOD) | Sub-ppb to low ppb range | [4] |
| Limit of Quantitation (LOQ) | Low ppb range | [4] |
Table 3: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Performance Data
| Validation Parameter | Typical Performance for Structurally Similar Compounds | Source |
| Linearity (R²) | >0.999 | [1] |
| Accuracy (% Recovery) | 75% - 114% for most analytes | [1] |
| Precision (%RSD) | < 15.9% (inter-day) | [1] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. The following protocols are representative examples for the analysis of a compound like this compound using HPLC-UV, GC-MS, and UPLC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is well-suited for the analysis of non-volatile and thermally labile compounds.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Detection: UV detection at a wavelength determined from the UV spectrum of the analyte (typically around 254 nm for pyridine derivatives).
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for the analysis of volatile and thermally stable compounds. For a compound like this compound, which may have limited volatility, derivatization might be necessary to improve its chromatographic properties.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is needed, a common approach for amides is silylation.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
UPLC-MS offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC-MS.
-
Instrumentation: UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) and filter before injection.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each analytical method.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for UPLC-MS analysis.
Conclusion
The selection of an analytical method for the quantification of this compound requires careful consideration of the specific analytical needs.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control and assays where high sensitivity is not the primary requirement. Its simplicity in operation and sample preparation makes it an attractive first choice.
-
GC-MS offers high sensitivity and specificity, particularly for the identification of unknown impurities through mass spectral library matching. However, the requirement for analyte volatility may necessitate a derivatization step, adding complexity to the sample preparation process.
-
UPLC-MS provides the highest sensitivity, selectivity, and throughput among the three methods. It is the preferred method for trace-level quantification in complex matrices, such as in bioanalytical studies. The initial investment in instrumentation is higher, but the performance benefits can be substantial for demanding applications.
Ultimately, the optimal method will be the one that is validated to be fit for its intended purpose, providing reliable and accurate data to support research and development activities.
References
Comparative Guide to the Synthesis and Bioactivity of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
This guide provides a comparative analysis of the synthesis and potential bioassays of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide. The information is intended for researchers, scientists, and drug development professionals, offering insights into the reproducibility of its synthesis and a proposed framework for its biological evaluation based on structurally related compounds.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on general principles of N-acylation of aminopyridines, a reproducible synthetic route can be proposed. The primary method involves the reaction of 3-aminopyridine with a trichloroacetylating agent. To address reproducibility, this guide compares two common acylating agents: trichloroacetyl chloride and trichloroacetic anhydride.
Experimental Protocols
Method A: Acylation with Trichloroacetyl Chloride
This method is a standard and generally high-yielding approach for the acylation of amines.
-
Reaction Setup: To a solution of 3-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq) such as triethylamine or pyridine.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
Method B: Acylation with Trichloroacetic Anhydride
This method offers an alternative to the more reactive acyl chloride and can sometimes offer better handling properties and milder reaction conditions.
-
Reaction Setup: Dissolve 3-aminopyridine (1.0 eq) and trichloroacetic anhydride (1.2 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Base Addition: Add a base (e.g., pyridine or 4-dimethylaminopyridine (DMAP), catalytic to 1.2 eq) to the mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization as described in Method A.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method A (Trichloroacetyl Chloride) | Method B (Trichloroacetic Anhydride) | Key Considerations for Reproducibility |
| Acylating Agent | Trichloroacetyl chloride | Trichloroacetic anhydride | Purity and handling of the acylating agent are critical. Acyl chlorides are often more reactive and moisture-sensitive. |
| Base | Triethylamine, Pyridine | Pyridine, DMAP | The choice and stoichiometry of the base can influence reaction rate and side product formation. |
| Solvent | Dichloromethane, THF, DMF | Dichloromethane, Acetonitrile | Solvent polarity can affect reaction kinetics and solubility of reagents and products. |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | Precise temperature control, especially during the addition of the acylating agent, is crucial to minimize side reactions. |
| Typical Reaction Time | 4-12 hours | 6-18 hours | Reaction completion should always be monitored (e.g., by TLC or LC-MS) rather than relying on a fixed time. |
| Reported Yields (Analogous Reactions) | Generally high (80-95%) | Moderate to high (70-90%) | Yields are highly dependent on the purity of starting materials, reaction scale, and purification efficiency. |
| Purity of Crude Product | May contain unreacted starting material and protonated base. | May contain unreacted anhydride and trichloroacetic acid. | The work-up procedure is key to removing impurities before final purification. |
Mandatory Visualization: Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Bioassays for this compound: A Proposed Evaluation
Proposed Bioassays
-
Antimicrobial Activity:
-
Antibacterial Assay: Minimum Inhibitory Concentration (MIC) determination against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution method.
-
Antifungal Assay: MIC determination against fungal strains (e.g., Candida albicans, Aspergillus niger) using a similar microdilution method.
-
-
Anticancer Activity:
-
Cytotoxicity Screening: Initial screening against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) using an MTT or similar cell viability assay to determine IC50 values.
-
Kinase Inhibition Assay: Based on the activity of related N-(pyridin-3-yl)acetamide derivatives, an in vitro kinase inhibition assay against PIM-1 kinase would be highly relevant. This would involve measuring the inhibition of the kinase's ability to phosphorylate a substrate in the presence of the test compound.
-
-
Antioxidant Activity:
-
DPPH Radical Scavenging Assay: A common and reproducible method to assess the free radical scavenging capacity of the compound.
-
Data Presentation: Comparative Bioassay Framework
| Bioassay | Test System | Endpoint | Positive Control | Negative Control | Key Considerations for Reproducibility |
| Antibacterial | S. aureus, E. coli | MIC (µg/mL) | Ciprofloxacin | DMSO | Consistent bacterial inoculum size, standardized growth medium and incubation conditions. |
| Antifungal | C. albicans | MIC (µg/mL) | Fluconazole | DMSO | Standardized fungal inoculum, appropriate growth medium, and incubation parameters. |
| Cytotoxicity | A549, MCF-7 | IC50 (µM) | Doxorubicin | DMSO | Consistent cell seeding density, incubation time, and a well-defined concentration range of the test compound. |
| PIM-1 Kinase Inhibition | Recombinant PIM-1 enzyme | IC50 (nM) | Staurosporine | DMSO | Consistent enzyme and substrate concentrations, and precise measurement of kinase activity (e.g., phosphorylation). |
| Antioxidant | DPPH solution | EC50 (µg/mL) | Ascorbic Acid | Methanol/Ethanol | Freshly prepared DPPH solution, standardized reaction time, and protection from light. |
Mandatory Visualization: PIM-1 Signaling Pathway and Experimental Logic
Caption: A simplified diagram of the PIM-1 signaling pathway.
Caption: A logical workflow for assessing the reproducibility of synthesis and bioassays.
A Comparative Analysis of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide and Other Heterocyclic Amides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide and other structurally related heterocyclic amides, a class of compounds recognized for their diverse biological activities and potential therapeutic applications.[1][2][3] While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to infer its potential properties and compare it with other heterocyclic amides. The pyridine moiety is a common scaffold in FDA-approved drugs and is known to impart a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3] The amide linkage is also a critical functional group in many pharmaceuticals.
General Synthesis of N-(pyridin-3-YL)acetamides
The synthesis of N-(pyridin-3-YL)acetamides and its analogs can be generally achieved through the acylation of 3-aminopyridine with an appropriate acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. Microwave-assisted synthesis has also been reported to be an efficient method for similar reactions.
A general synthetic protocol is outlined below:
-
Materials: 3-aminopyridine, the corresponding acyl chloride (e.g., trichloroacetyl chloride), a suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., pyridine, triethylamine, or sodium carbonate).
-
Procedure: 3-aminopyridine and the base are dissolved in the solvent and cooled in an ice bath. The acyl chloride, dissolved in the same solvent, is then added dropwise to the stirred solution. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography. The product is then isolated by extraction and purified, often by recrystallization.[4]
Comparative Biological Activity
The biological activity of heterocyclic amides is significantly influenced by the nature and position of substituents on both the heterocyclic ring and the amide group. The following table summarizes the reported biological activities of various heterocyclic amides, providing a basis for comparison with the potential activities of this compound.
| Compound Class | Specific Compound(s) | Biological Activity | Key Findings |
| N-(pyridin-3-YL) amides | N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | Analgesic and anti-inflammatory | Exceeded the activity of Lornoxicam in a carrageenan-induced inflammation model.[1] |
| 1H-indole-3-carboxylic acid [6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide | 5-HT2C receptor antagonist | High affinity (IC50 = 0.5 nM) and excellent selectivity.[5] | |
| N-aryl trichloroacetamides | N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives | c-Myc inhibitors | Compound PKUMDL-CLM-32 showed anti-proliferation activity with an EC50 of 3.3 μM and induced apoptosis.[6] |
| N-heteroaryl chloroacetamides | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial (against K. pneumoniae) | The chloro group was found to be important for its antibacterial activity.[7] |
| N-(pyridin-2-YL)acetamides | 2-phenyl-N-(pyridin-2-yl)acetamides | Antimycobacterial | Several compounds showed promising activity against Mycobacterium tuberculosis.[8] |
Experimental Protocols
General Synthesis of N-aryl-2-chloroacetamides
A common method for the synthesis of N-aryl-2-chloroacetamides involves the reaction of an appropriate aniline with chloroacetyl chloride.[9]
-
Dissolution: The selected aryl amine is dissolved in a suitable solvent, such as benzene or dichloromethane.
-
Addition of Reagents: Chloroacetyl chloride and a catalytic amount of a base like triethylamine are added to the solution.
-
Reaction: The mixture is refluxed for a specified period (e.g., 2 hours).
-
Isolation and Purification: After cooling, the precipitated product is filtered, washed with the solvent, and purified by recrystallization from a suitable solvent like ethanol.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and the suspension is adjusted to a McFarland standard (e.g., 0.5), which corresponds to a specific cell density.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
General Synthetic Workflow for N-(pyridin-3-YL)acetamides
Caption: General workflow for the synthesis of N-(pyridin-3-YL)acetamides.
Potential Signaling Pathway for Anticancer Activity
Given that many heterocyclic amides exhibit anticancer properties, a potential mechanism of action could involve the induction of apoptosis. The p53 signaling pathway is a critical regulator of apoptosis.
Caption: A simplified diagram of the p53-mediated apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.cuni.cz [publications.cuni.cz]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide: A Procedural Guide
Immediate Safety Considerations
Before handling or initiating any disposal procedures for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard and Disposal Data Summary
The following table summarizes key hazard and disposal information for related acetamide compounds, which should be used as a conservative guide for handling this compound.
| Parameter | Value | Reference Compound |
| GHS Hazard Statements | H301: Toxic if swallowed | 2-chloroacetamide |
| H315: Causes skin irritation | 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide[1], 2,2,2-Trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide[2] | |
| H317: May cause an allergic skin reaction | 2-chloroacetamide | |
| H319: Causes serious eye irritation | 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide[1], 2,2,2-Trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide[2] | |
| H335: May cause respiratory irritation | 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide[1], 2,2,2-Trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide[2] | |
| H351: Suspected of causing cancer | Acetamide[3][4] | |
| H361: Suspected of damaging fertility or the unborn child | 2-chloroacetamide | |
| H402: Harmful to aquatic life | 2-chloroacetamide | |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4][5][6][7] | Multiple Acetamide Compounds |
| UN Number | 2811 | 2-chloroacetamide[5] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | 2-chloroacetamide[5] |
| Transport Hazard Class | 6.1 (Toxic substances) | 2-chloroacetamide[5] |
| Packing Group | III (Substance presenting low danger) | 2-chloroacetamide[5] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is critical for the safe disposal of this compound.
-
Waste Identification and Segregation : Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.[5] This waste must not be mixed with other waste streams.[5] It should be kept in its original container or a clearly labeled, compatible, and sealed waste container.[5]
-
Personal Protective Equipment (PPE) : Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Container Management : Empty containers are to be treated as if they still contain the product.[5] Do not rinse empty containers and discharge the rinsate into drains.[5] The empty, unrinsed container must be sealed and disposed of as hazardous waste.[5]
-
Spill Cleanup : In the event of a spill, prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material, or vacuum or sweep it up, and place it into a suitable, labeled disposal container.[2] Clean the spill area with a suitable solvent, such as soap and water, and collect all cleaning materials as hazardous waste.[5]
-
Final Disposal : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5] It is essential to provide the disposal company with a complete and accurate description of the waste. The common practice for such materials is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
Emergency Procedures
-
Inhalation : If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If the person feels unwell, call a poison center or doctor.[2]
-
Skin Contact : If the substance comes into contact with skin, wash immediately with plenty of soap and water.[1][6] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[2][6] If present and easy to do, remove contact lenses and continue rinsing.[2][6] If eye irritation persists, get medical advice.[2]
-
Ingestion : If swallowed, rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[7]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
Essential Safety and Handling Guide for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling this compound
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on data from structurally related compounds, including chloro-acetamides and other trichloro-acetamide derivatives.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a chemical fume hood. If not possible, an N95 respirator or higher is recommended.[6] |
| Conducting Reactions and Purifications | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Flame-resistant laboratory coat | All operations should be conducted in a chemical fume hood.[4] |
| Handling Solid Compound (outside fume hood) | Chemical splash goggles and face shield | Double-gloving with chemical-resistant gloves | Laboratory coat | Not recommended. If unavoidable, a NIOSH-approved respirator is required. |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves (outer and inner)[7] | Chemical-resistant clothing (e.g., coveralls)[7] | Air-purifying respirator (NIOSH approved)[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict procedural approach is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is in proper working order.
-
Verify that a safety shower and eyewash station are readily accessible.[6]
-
Have a chemical spill kit available.[6]
2. Weighing and Transfer:
-
Always handle the solid compound within a chemical fume hood to minimize inhalation exposure.[4]
-
Use disposable weighing paper or a tared container to avoid contamination of balances.[6]
-
When dissolving, add solvent to the solid in a controlled manner to prevent splashing.[6]
-
Ensure containers are securely capped before removing them from the fume hood.[6]
3. Conducting Reactions:
-
Set up all reaction apparatus within a chemical fume hood.[6]
-
Utilize appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure.[6]
4. Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent followed by soap and water is generally effective.[6]
-
Dispose of all contaminated materials as hazardous waste.[6]
-
Remove PPE in the correct order to prevent cross-contamination.
Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][5]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[5][8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Do not mix this waste with other waste streams.[4]
-
Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.[4]
2. Container Management:
-
Handle empty containers as if they still contain the product.[4]
-
Do not rinse empty containers into drains. Seal the unrinsed container and dispose of it as hazardous waste.[4]
3. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[4]
-
It is common for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
